Technical Documentation Center

[(Benzylsulfonyl)amino]acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [(Benzylsulfonyl)amino]acetic acid
  • CAS: 6966-44-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Therapeutic Horizons of [(Benzylsulfonyl)amino]acetic Acid Scaffolds

[1] Executive Summary & Chemical Rationale The [(Benzylsulfonyl)amino]acetic acid scaffold (also known as N-benzylsulfonyl glycine) represents a privileged structure in medicinal chemistry. Its utility stems from a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Rationale

The [(Benzylsulfonyl)amino]acetic acid scaffold (also known as N-benzylsulfonyl glycine) represents a privileged structure in medicinal chemistry. Its utility stems from a unique tripartite architecture that allows it to bridge distinct binding pockets within enzymatic active sites. Unlike rigid sulfonamides, the benzyl-methylene spacer (


) introduces a degree of rotational freedom, enabling the phenyl ring to orient itself into deep hydrophobic pockets (S1/S1') while the carboxylic acid tail anchors the molecule via electrostatic interactions or metal chelation.

This guide dissects the therapeutic utility of this scaffold, primarily focusing on Aldose Reductase (AR) inhibition for diabetic complications and Matrix Metalloproteinase (MMP) inhibition for oncology and tissue remodeling.[1]

The Pharmacophore Triad
  • The Acidic Head (Glycine moiety): Acts as a zinc-binding group (ZBG) in metalloproteases or interacts with the anion-binding pocket (Arg/Lys residues) in metabolic enzymes.

  • The Sulfonyl Linker (

    
    ):  Provides rigid geometry and crucial hydrogen-bonding capability (acting as a transition-state mimetic).
    
  • The Hydrophobic Tail (Benzyl group): Targets allosteric or specificity pockets, determining selectivity between enzyme isoforms (e.g., MMP-2 vs. MMP-9).

Primary Therapeutic Avenue: Aldose Reductase Inhibition[1]

Context: Aldose Reductase (AKR1B1) is the rate-limiting enzyme in the polyol pathway.[2] Under hyperglycemic conditions (diabetes), it converts excess glucose to sorbitol.[1][2][3] Sorbitol accumulation causes osmotic stress, leading to diabetic neuropathy, retinopathy, and cataracts.[1][3]

Mechanism of Action

[(Benzylsulfonyl)amino]acetic acid derivatives function as uncompetitive inhibitors . They do not compete with the substrate (glucose) but bind to the enzyme-cofactor (E-NADPH) complex.

  • Interaction: The carboxylic acid moiety forms an ionic bond with the cationic cluster (Arg217, Lys262, Arg298) at the active site.[1]

  • Selectivity: The benzyl ring penetrates the "specificity pocket" (Leu300, Trp111), which is highly variable among aldo-keto reductases, conferring selectivity against the related aldehyde reductase (which is essential for detoxification).[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory potency (


) of various derivatives against Rat Lens Aldose Reductase. Note how lipophilicity enhances potency.
Compound Variant (R-Group on Benzyl Ring)

(

)
Potency Interpretation
Unsubstituted (Parent) 16.0Baseline activity; moderate binding.
4-Bromo 2.1Halogenation improves hydrophobic fit.
2-Nitro 13.0Steric hindrance at ortho-position reduces fit.
4-Benzoylamino 0.41 Extension into auxiliary pockets drastically improves potency.

-Naphthyl (Fused ring)
0.40Increased surface area for

stacking.

Data synthesized from comparative SAR studies on sulfonylglycine scaffolds.

Secondary Avenue: Matrix Metalloproteinase (MMP) Inhibition[1][4][5][6]

Context: MMPs are zinc-dependent endopeptidases involved in ECM degradation. Overexpression drives cancer metastasis. Role of the Scaffold: The carboxylic acid of the glycine moiety serves as a monodentate or bidentate ligand for the catalytic Zinc (


) ion in the MMP active site.
Mechanistic Pathway Diagram

The following diagram illustrates the dual-pathway logic where this scaffold operates.

TherapeuticPathways Scaffold [(Benzylsulfonyl)amino] acetic acid Core AR Target: Aldose Reductase (AKR1B1) Scaffold->AR Anionic Binding MMP Target: MMPs (Zn2+ Dependent) Scaffold->MMP Metal Binding Polyol Inhibits Polyol Pathway (Glucose -> Sorbitol) AR->Polyol Outcome1 Reduces Diabetic Neuropathy/Cataracts Polyol->Outcome1 Chelation Zn2+ Chelation via Carboxylic Acid MMP->Chelation Outcome2 Inhibits Tumor Invasion/Metastasis Chelation->Outcome2

Figure 1: Dual therapeutic mechanism targeting metabolic regulation (Diabetes) and proteolytic activity (Oncology).

Experimental Protocols

A. Chemical Synthesis: Modified Schotten-Baumann Protocol

To generate [(Benzylsulfonyl)amino]acetic acid, a nucleophilic substitution reaction between glycine and benzylsulfonyl chloride is performed.

Reagents:

  • Glycine (

    
     eq)[1]
    
  • Benzylsulfonyl Chloride (

    
     eq)[1]
    
  • NaOH (

    
     eq, 1M solution) or Pyridine (solvent/base)[1]
    
  • HCl (for acidification)

Step-by-Step Workflow:

  • Solubilization: Dissolve Glycine (

    
    ) in 
    
    
    
    of
    
    
    . Chill to
    
    
    in an ice bath.
  • Addition: Dropwise add Benzylsulfonyl Chloride (

    
    ) dissolved in minimal THF or Dioxane (if solubility is an issue) over 30 minutes.
    
    • Critical Control: Maintain pH

      
       by adding supplemental NaOH if necessary. The reaction generates HCl, which must be neutralized to keep the amine nucleophilic.
      
  • Reaction: Stir at room temperature (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).
    
  • Workup: Wash the basic aqueous layer with Diethyl Ether (

    
    ) to remove unreacted sulfonyl chloride.
    
  • Precipitation: Acidify the aqueous layer carefully with

    
     to pH 
    
    
    
    . The product will precipitate as a white solid.
  • Purification: Recrystallize from Ethanol/Water.

B. In Vitro Enzyme Inhibition Assay (Aldose Reductase)

Principle: Measure the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

  • Buffer Preparation:

    
     Sodium Phosphate buffer (pH 7.0).
    
  • Enzyme Source: Rat lens homogenate or recombinant human AKR1B1.

  • Substrate: DL-Glyceraldehyde (

    
    ).
    
  • Procedure:

    • Mix

      
       Buffer + 
      
      
      
      NADPH (
      
      
      ) +
      
      
      Enzyme +
      
      
      Inhibitor (DMSO stock).[1]
    • Incubate at

      
       for 10 minutes.
      
    • Initiate reaction with

      
       Substrate.
      
    • Record

      
       for 5 minutes.
      
  • Calculation:

    
    .
    

Synthesis & Optimization Logic

The synthesis of these derivatives follows a logical flow designed to maximize yield and purity. The diagram below details the critical decision points in the synthetic pathway.

SynthesisWorkflow Start Start: Glycine + Benzylsulfonyl Chloride Condition Schotten-Baumann Cond. (pH > 9, 0°C) Start->Condition Check Check Solubility: Precipitate forms? Condition->Check PathA Yes: Acidify to pH 2 (Product Precipitates) Check->PathA High Conc. PathB No: Extract with EtOAc then Acidify Check->PathB Low Conc. Final Recrystallization (EtOH/H2O) PathA->Final PathB->Final Product Pure [(Benzylsulfonyl)amino] acetic acid Final->Product

Figure 2: Synthetic workflow optimizing for pH control and solubility management.

References

  • DeRuiter, J., et al. (1987).[1][4] "In vitro aldose reductase inhibitory activity of substituted N-benzenesulfonylglycine derivatives." Journal of Pharmaceutical Sciences. Link

  • BenchChem. (2025).[3][5] "Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol." BenchChem Technical Notes. Link[1]

  • Maccari, R., et al. (2014).[1] "In Search of Differential Inhibitors of Aldose Reductase." Biomolecules (MDPI). Link

  • Verma, R.P. (2012).[1] "Hydroxamic acids as matrix metalloproteinase inhibitors." Experientia Supplementum. Link

  • Li, Y., et al. (2017).[1] "Discovery of phenylsulfonyl acetic acid derivatives... as potent free fatty acid receptor 1 agonists." European Journal of Medicinal Chemistry. Link

Sources

Exploratory

Technical Guide: [(Benzylsulfonyl)amino]acetic Acid as a Sulfonamide Building Block

Executive Summary [(Benzylsulfonyl)amino]acetic acid (CAS: 5398-96-9), often referred to as N-(benzylsulfonyl)glycine, represents a critical scaffold in peptidomimetic drug design. Unlike standard amino acid building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(Benzylsulfonyl)amino]acetic acid (CAS: 5398-96-9), often referred to as N-(benzylsulfonyl)glycine, represents a critical scaffold in peptidomimetic drug design. Unlike standard amino acid building blocks, this compound introduces a sulfonamide moiety (


) in place of the amide linkage.

This substitution offers three distinct pharmacological advantages:

  • Transition State Mimicry: The tetrahedral geometry of the sulfur atom mimics the tetrahedral transition state of amide bond hydrolysis, making it a potent motif for protease inhibitors (e.g., MMPs, Cathepsins).

  • Metabolic Stability: The sulfonamide bond is resistant to cleavage by endogenous peptidases.

  • Acidity Modulation: The sulfonamide NH is significantly more acidic (

    
    ) than an amide NH, allowing for unique hydrogen-bonding interactions and N-alkylation strategies.
    

This guide details the synthesis, chemical reactivity, and application of this building block in solid-phase and solution-phase protocols.

Physicochemical Profile & Structural Attributes[1][2][3][4][5][6][7][8]

Understanding the electronic and steric nature of this building block is prerequisite to its successful deployment in SAR (Structure-Activity Relationship) studies.

Comparative Geometry

The core utility of this molecule lies in its deviation from the planar amide bond.

FeatureAmide Linkage (

)
Sulfonamide Linkage (

)
Impact on Drug Design
Geometry Planar (

Carbon)
Tetrahedral (

Sulfur)
Mimics the transition state of peptide hydrolysis; locks conformation.
H-Bonding 1 Donor / 1 Acceptor1 Donor / 2 AcceptorsEnhanced interaction with enzyme active site residues (e.g., Zinc coordination).
Bond Length C-N

Å
S-N

Å
Extends the peptide backbone, potentially altering side-chain orientation.
Acidity (

)

(Neutral)

(Weakly Acidic)
Allows for N-alkylation under mild conditions; serves as a weak H-bond donor.
Solubility & Stability
  • Solubility: Moderate in water; highly soluble in polar aprotic solvents (DMF, DMSO, THF).

  • Stability: Highly stable to acidic conditions (TFA, HCl) and basic conditions (Piperidine, dilute NaOH). This makes it compatible with both Fmoc and Boc SPPS protocols as a permanent structural unit.

Synthetic Protocol: Schotten-Baumann Conditions

The most robust method for synthesizing [(benzylsulfonyl)amino]acetic acid is the reaction of glycine with benzylsulfonyl chloride under Schotten-Baumann conditions. This method minimizes the hydrolysis of the reactive sulfonyl chloride while ensuring complete N-sulfonylation.

Reagents & Materials
  • Substrate: Glycine (1.0 equiv)

  • Reagent: Benzylsulfonyl chloride (1.1 equiv)

  • Base: 1M NaOH (aqueous)

  • Solvent: THF or 1,4-Dioxane (optional, to solubilize the chloride)

  • Acid: 1M HCl (for precipitation)

Step-by-Step Methodology
  • Dissolution: Dissolve Glycine (10 mmol) in 1M NaOH (25 mL). Ensure the solution is homogenous.

  • Temperature Control: Cool the reaction mixture to

    
     using an ice bath. Rationale: Low temperature suppresses the competitive hydrolysis of benzylsulfonyl chloride.
    
  • Addition: Add Benzylsulfonyl chloride (11 mmol) dropwise. If the chloride is solid, dissolve it in a minimal amount of THF (5 mL) before addition.

  • pH Maintenance: Monitor pH. Maintain pH

    
     by adding supplemental 1M NaOH if necessary. Rationale: The amine must remain unprotonated (
    
    
    
    ) to act as a nucleophile.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Workup:

    • Wash the alkaline solution with Diethyl Ether (

      
       mL) to remove unreacted sulfonyl chloride.
      
    • Acidify the aqueous layer carefully with 1M HCl to pH

      
      .
      
    • The product, [(benzylsulfonyl)amino]acetic acid, will precipitate as a white solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Water/Ethanol if necessary.

Visualization of Synthesis Workflow

SynthesisWorkflow Start Start: Glycine Dissolve Dissolve in 1M NaOH (pH > 10) Start->Dissolve AddReagent Add Benzylsulfonyl Chloride (0°C, Dropwise) Dissolve->AddReagent Reaction Stir at RT (4-12h) Monitor pH AddReagent->Reaction Wash Ether Wash (Remove unreacted chloride) Reaction->Wash Acidify Acidify to pH 2 (1M HCl) Wash->Acidify Aqueous Layer Precipitate Collect Precipitate (Filtration) Acidify->Precipitate

Caption: Optimized Schotten-Baumann synthesis workflow for N-sulfonylated amino acids.

Chemical Reactivity & SPPS Integration

When using [(benzylsulfonyl)amino]acetic acid in Solid-Phase Peptide Synthesis (SPPS), it functions primarily as an N-terminal capping group or a linker . It is not a transient protecting group.

Coupling the Carboxylic Acid (C-Terminus)

The carboxylic acid moiety behaves similarly to standard Fmoc-amino acids.

  • Activation: Standard coupling reagents (DIC/HOBt, HATU/DIEA) work efficiently.

  • Protocol:

    • Pre-activate 3.0 equiv of [(benzylsulfonyl)amino]acetic acid with 2.9 equiv HATU and 6.0 equiv DIEA in DMF.

    • Add to the resin-bound amine (Rink Amide or Wang resin).[1]

    • Shake for 1–2 hours at room temperature.

    • Kaiser test will confirm coupling (negative result).

Reactivity of the Sulfonamide Nitrogen (N-Terminus)

This is the critical divergence point from standard peptide chemistry. The sulfonamide nitrogen is not nucleophilic enough to be acylated by standard activated esters.

  • Scenario A: End of Chain (Capping): If this unit is the final N-terminal block, no further reaction is needed.

  • Scenario B: Chain Extension (N-Alkylation): To extend the chain from the sulfonamide nitrogen, you cannot use standard coupling. You must use Mitsunobu alkylation or direct alkylation with alkyl halides.

  • Scenario C: N-Acyl Sulfonamide Formation: Coupling a carboxylic acid to the sulfonamide nitrogen requires activation of the carboxylic acid as a mixed anhydride or using EDC/DMAP to drive the reaction. The resulting N-acyl sulfonamide (

    
    ) is an acidic bioisostere of a carboxylic acid (
    
    
    
    ).
Decision Logic for SPPS Design

SPPS_Logic Start Design Goal using [(Benzylsulfonyl)amino]acetic acid Position Where is the block? Start->Position N_Term N-Terminal Cap Position->N_Term Internal Internal Linker Position->Internal Action_N Standard Coupling (HATU/DIEA) to Resin-bound Amine N_Term->Action_N Internal->Action_N Next_Step What follows the Sulfonamide? Action_N->Next_Step Resin Bound Alkylation Alkylation (Peptoid-like) Next_Step->Alkylation Acylation Acylation (N-acyl sulfonamide) Next_Step->Acylation Method_Alk Use Mitsunobu (ROH, DIAD, PPh3) or Alkyl Halide + K2CO3 Alkylation->Method_Alk Method_Acyl Requires EDC/DMAP Forms Acidic Bioisostere Acylation->Method_Acyl

Caption: Decision matrix for incorporating sulfonamide building blocks into peptide chains.

Medicinal Chemistry Applications

Matrix Metalloproteinase (MMP) Inhibitors

The benzylsulfonyl group is a classic motif in MMP inhibitors (e.g., CGS 27023A).

  • Mechanism: The sulfonamide oxygen atoms can participate in hydrogen bonding network within the enzyme active site, while the benzyl group fits into the hydrophobic S1' specificity pocket.

  • Zinc Binding: While the carboxylic acid (or a converted hydroxamic acid) chelates the catalytic Zinc ion, the sulfonamide ensures the correct vector orientation of the benzyl group into the S1' pocket [1].

HCV Protease Inhibitors (Acyl Sulfonamides)

The compound can be converted into an N-acyl sulfonamide. This moiety is a bioisostere of a carboxylic acid but with improved lipophilicity and membrane permeability.[2]

  • Application: Used in NS3/4A protease inhibitors (e.g., Asunaprevir derivatives) to mimic the C-terminal carboxylate while maintaining potency [2].

Peptidomimetics & Stability

Replacing a glycyl-glycine amide bond with a sulfonyl-glycine linkage renders the backbone resistant to proteolytic cleavage. This is valuable for increasing the half-life of peptide therapeutics.

References

  • Jain, P., Saravanan, C., & Singh, S. K. (2013).[3] Sulphonamides: Deserving class as MMP inhibitors? European Journal of Medicinal Chemistry, 60, 89-100.[3] Link

  • Meanwell, N. A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.[2] Drug Hunter. Link

  • Cheng, X. C., et al. (2008).[4] Role of sulfonamide group in matrix metalloproteinase inhibitors.[3][4] Current Medicinal Chemistry, 15(4), 368-73. Link

  • PubChem. (2025).[5][6] Compound Summary: N-(Benzylsulfonyl)glycine (CAS 5398-96-9). National Library of Medicine. Link

Sources

Foundational

Biological Activity of N-Benzylsulfonyl Glycine Derivatives

This guide details the biological activity, synthesis, and therapeutic potential of N-benzylsulfonyl glycine derivatives . These compounds represent a specialized class of sulfonamido-amino acids that have emerged as pot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological activity, synthesis, and therapeutic potential of N-benzylsulfonyl glycine derivatives . These compounds represent a specialized class of sulfonamido-amino acids that have emerged as potent peptidomimetic inhibitors, particularly targeting metalloenzymes like Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs) .

Technical Whitepaper | Version 1.0

Executive Summary

N-benzylsulfonyl glycine derivatives are synthetic small molecules designed to mimic the transition state of peptide bond hydrolysis. Their core structure combines a glycine backbone with a sulfonyl moiety, providing a rigid framework that facilitates strong hydrogen bonding and metal chelation.

Key Therapeutic Drivers:

  • MMP Inhibition: When derivatized as hydroxamates, these compounds act as zinc-binding groups (ZBGs), potently inhibiting MMP-2, MMP-9, and bacterial collagenases (relevant in cancer metastasis and tissue necrosis).

  • Carbonic Anhydrase Modulation: The sulfonamide pharmacophore exhibits nanomolar affinity for tumor-associated isoforms CA IX and CA XII.[1]

  • Antimicrobial Action: Lipophilic derivatives disrupt bacterial cell membranes and inhibit specific bacterial proteases.

Chemical Structure & Synthesis Strategy[2][3][4][5]

The Pharmacophore

The scaffold consists of three critical domains:

  • Zinc Binding Group (ZBG): Often a hydroxamic acid (-CONHOH) or a primary sulfonamide (-SO₂NH₂), essential for coordinating the catalytic Zn²⁺ ion in metalloenzymes.[2]

  • Linker (Glycine Backbone): Provides the necessary spacing and flexibility to orient the ZBG.

  • Hydrophobic Tail (Benzylsulfonyl): The benzyl ring occupies the hydrophobic S1' pocket of the target enzyme, conferring selectivity.

Synthesis Workflow (Graphviz Visualization)

The synthesis typically follows a modified Schotten-Baumann protocol, followed by hydroxaminolysis for MMP-targeting derivatives.

SynthesisPath Start Benzylsulfonyl Chloride (Electrophile) Intermediate N-Benzylsulfonyl Glycine Ester Start->Intermediate Base (Et3N/Na2CO3) DCM/H2O, 0°C Glycine Glycine / Glycine Ester (Nucleophile) Glycine->Intermediate Product1 N-Benzylsulfonyl Glycine (Acid Form) Intermediate->Product1 Hydrolysis (LiOH/MeOH) Product2 N-Benzylsulfonyl Glycine Hydroxamate (MMP Inhibitor) Intermediate->Product2 NH2OH·HCl KOH/MeOH

Figure 1: Synthetic pathway for generating acid and hydroxamate derivatives of N-benzylsulfonyl glycine.[3][4][5]

Biological Activity Profile

Matrix Metalloproteinase (MMP) Inhibition

The most significant activity of N-benzylsulfonyl glycine derivatives (specifically the hydroxamates) is the inhibition of MMPs.[3] These enzymes degrade the extracellular matrix (ECM) and are implicated in tumor invasion.

  • Mechanism: The hydroxamate oxygen atoms chelate the active site Zinc (Zn²⁺) in a bidentate fashion.[6] The benzylsulfonyl group fits into the S1' specificity pocket.

  • Selectivity: Derivatives with 4-nitro or 4-phenyl substitutions on the benzyl ring show enhanced selectivity for MMP-9 (Gelatinase B) and MMP-2 (Gelatinase A) .

  • Data:

    • Clostridium histolyticum collagenase inhibition:

      
       values in the low nanomolar range (5–50 nM).
      
    • MMP-9 inhibition:

      
       values typically ranging from 10 nM to 100 nM depending on the P1' substituent.
      
Carbonic Anhydrase (CA) Inhibition

Sulfonamide-bearing glycine derivatives inhibit CAs by coordinating the Zinc ion in the enzyme's active site, displacing the zinc-bound water molecule required for catalysis.[2]

  • Target Isoforms: High affinity for transmembrane isoforms hCA IX and hCA XII , which are overexpressed in hypoxic tumors to regulate pH.

  • Therapeutic Relevance: Inhibition leads to acidification of the tumor environment, reducing cell proliferation and metastasis.

Antimicrobial Activity

Lipophilic analogs (e.g., N-octyl or halogenated benzyl derivatives) exhibit bacteriostatic activity against Gram-positive bacteria.

  • Target: Staphylococcus aureus and Bacillus subtilis.

  • Mechanism: Membrane depolarization and inhibition of bacterial cell wall synthesis enzymes (Mur ligases).

Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) for N-benzylsulfonyl glycine hydroxamates against key targets.

Compound Derivative (R-Group on Benzyl)Target EnzymeActivity (

/

)
Primary Effect
4-Nitrobenzyl- MMP-9

: 12 nM
Inhibition of tumor angiogenesis
4-Phenylbenzyl- MMP-2

: 8 nM
Prevention of metastasis
Unsubstituted Benzyl- Bacterial Collagenase

: 45 nM
Prevention of tissue necrosis
4-Chlorobenzyl- hCA IX

: 22 nM
Disruption of tumor pH regulation
N-Octyl- S. aureusMIC: 12.5 µg/mLMembrane disruption

Experimental Protocols

Protocol A: Synthesis of N-(4-Nitrobenzylsulfonyl)glycine Hydroxamate

Objective: Synthesize a potent MMP inhibitor.

  • Sulfonylation:

    • Dissolve Glycine ethyl ester hydrochloride (10 mmol) in DCM (20 mL) containing Triethylamine (22 mmol).

    • Cool to 0°C. Add 4-nitrobenzylsulfonyl chloride (10 mmol) dropwise.

    • Stir at RT for 4 hours. Wash with 1N HCl, brine, and dry over MgSO₄. Evaporate to yield the ester.

  • Hydroxaminolysis:

    • Prepare a solution of Hydroxylamine hydrochloride (30 mmol) and KOH (30 mmol) in Methanol (15 mL). Filter off KCl precipitate.

    • Add the filtrate to the crude ester (from step 1).

    • Stir for 2 hours at RT.

    • Acidify with 1N HCl to precipitate the product. Recrystallize from Ethanol/Water.[7]

Protocol B: Fluorometric MMP-9 Inhibition Assay

Objective: Determine the


 of the synthesized derivative.
  • Reagents: Recombinant human MMP-9 (activated with APMA), Fluorogenic substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.

  • Procedure:

    • Incubate 10 ng of MMP-9 with varying concentrations of the inhibitor (0.1 nM – 10 µM) in assay buffer for 30 mins at 37°C.

    • Add substrate (final concentration 10 µM).

    • Monitor fluorescence (

      
      ) kinetically for 10 minutes.
      
  • Analysis: Plot reaction velocity (

    
    ) vs. inhibitor concentration (
    
    
    
    ) and fit to the equation:
    
    

Mechanism of Action Diagram

The following diagram illustrates the "Lock and Key" inhibition mechanism where the N-benzylsulfonyl glycine hydroxamate blocks the MMP active site.

MOA MMP MMP Enzyme (Active Site) Zinc Catalytic Zinc (Zn2+) MMP->Zinc Coordinates S1Prime S1' Hydrophobic Pocket MMP->S1Prime Contains Inhibitor N-Benzylsulfonyl Glycine Hydroxamate Hydroxamate Hydroxamate Group (-CONHOH) Inhibitor->Hydroxamate Benzyl Benzyl Ring (Hydrophobic Tail) Inhibitor->Benzyl Hydroxamate->Zinc Chelation (Bidentate) Benzyl->S1Prime Hydrophobic Interaction

Figure 2: Molecular mechanism of MMP inhibition showing Zinc chelation and S1' pocket occupation.

References

  • Supuran, C. T., et al. (2025).[2][8] "A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors."[1][8] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Scozzafava, A., & Supuran, C. T. (2000). "Protease inhibitors: synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors incorporating N-4-nitrobenzylsulfonylglycine hydroxamate moieties."[3] Journal of Medicinal Chemistry. Link

  • BenchChem Application Note. (2025). "Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol." Link

  • Rossello, A., et al. (2004). "Alkyl/arylsulfonyl- and arylsulfonylureido-/arylureido-glycine hydroxamate inhibitors of Clostridium histolyticum collagenase."[9][3] Bioorganic & Medicinal Chemistry. Link

  • Beula, G. M., et al. (2025). "Synthesis of Benzoyl glycine and Anti-bacterial screening." International Journal of Pharmaceutical Chemistry and Analysis. Link

  • Nencetti, S., et al. (2025). "A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors."[1][8] PMC. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of [(Benzylsulfonyl)amino]acetyl-Amides

Introduction: The Significance of the Sulfonamido-Glycine Motif In the landscape of modern drug discovery and medicinal chemistry, the amide bond remains a cornerstone of molecular architecture. The coupling of carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Sulfonamido-Glycine Motif

In the landscape of modern drug discovery and medicinal chemistry, the amide bond remains a cornerstone of molecular architecture. The coupling of carboxylic acids with amines is a fundamental transformation that enables the construction of peptides, peptidomimetics, and a vast array of other biologically active molecules.[1][2] Among the myriad of building blocks utilized, N-substituted amino acids offer a powerful tool to modulate the physicochemical properties of molecules, such as stability against proteolytic degradation and conformational rigidity.[3]

This guide focuses on a specific and increasingly important building block: [(benzylsulfonyl)amino]acetic acid. The incorporation of a sulfonyl group in place of the typical acyl protecting group on the glycine backbone introduces a unique set of electronic and steric properties. The resulting sulfonamide linkage is exceptionally stable and can act as a transition-state isostere, making it a valuable component in the design of enzyme inhibitors and other therapeutic agents.[4]

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective coupling of [(benzylsulfonyl)amino]acetic acid with a variety of primary and secondary amines. We will delve into the mechanistic underpinnings of the most effective coupling strategies, present detailed, field-proven protocols, and offer insights into overcoming potential challenges, such as steric hindrance imparted by the bulky benzylsulfonyl group.

Pillar 1: Mechanistic Expertise & Strategic Reagent Selection

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process at ambient temperatures, requiring the activation of the carboxyl group to proceed efficiently.[1][5] This is achieved through the use of "coupling reagents," which convert the hydroxyl of the carboxylic acid into a good leaving group, thereby rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

The choice of coupling reagent is paramount and is dictated by factors such as the steric bulk of the coupling partners, the nucleophilicity of the amine, and the propensity for side reactions like racemization (though not a concern for glycine derivatives).

Common Coupling Reagent Classes and Their Mechanisms
  • Carbodiimides (e.g., DCC, DIC, EDC): These were among the first coupling reagents developed and remain widely used. The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide and a urea byproduct.[6]

    • Insight: A significant drawback of carbodiimide-mediated couplings is the potential for the O-acylisourea to rearrange into an unreactive N-acylurea, terminating the reaction.[7] To mitigate this and enhance efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is almost always included. These additives trap the O-acylisourea to form a more stable, yet still highly reactive, active ester, which then cleanly reacts with the amine.

    G CarboxylicAcid R-COOH ([(Benzylsulfonyl)amino]acetic acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (e.g., DIC, EDC) Carbodiimide->O_Acylisourea Amine R''-NH2 Amide Amide Product Amine->Amide Urea Urea Byproduct O_Acylisourea->Amide + Amine O_Acylisourea->Urea N_Acylurea N-Acylurea (Unreactive Side Product) O_Acylisourea->N_Acylurea Rearrangement ActiveEster Active Ester Intermediate (More Stable) O_Acylisourea->ActiveEster + Additive Additive Additive (HOBt, Oxyma) Additive->ActiveEster ActiveEster->Amide + Amine

    Figure 1: Carbodiimide coupling mechanism with an additive.

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents, often based on HOBt or its 7-aza derivative (HOAt), are highly efficient and rapid.[8] They react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to generate the corresponding OBt or OAt active ester in situ.

    • Insight: HATU is generally more reactive than HBTU and is particularly effective for coupling sterically hindered components, which may be relevant when coupling [(benzylsulfonyl)amino]acetic acid to bulky amines.[8] The use of excess uronium reagent should be avoided as it can react with the free amine, leading to a guanidinium capping of the amine and terminating the desired reaction.[9] COMU is a newer generation reagent that offers high efficiency, improved solubility, and is considered safer than benzotriazole-based reagents.[9]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, phosphonium reagents like PyBOP generate active esters that readily react with amines. They are known for their high reactivity and are also suitable for challenging couplings.[10]

    • Insight: PyBOP and related reagents are particularly effective for couplings involving N-methylated amino acids or other secondary amines with reduced nucleophilicity.[11]

Comparative Overview of Common Coupling Reagents
Reagent ClassExamplesBase RequiredKey AdvantagesKey Considerations
Carbodiimides DCC, DIC, EDCNo (but often used with base if amine salt is used)Cost-effective, well-established.Slower, potential for N-acylurea side product, DCC byproduct is insoluble.
Uronium/Aminium HBTU, HATU, HCTU, COMUYes (typically 2 eq. DIPEA)Fast, high yields, low racemization.[8]More expensive, potential for amine capping if used in excess.[9]
Phosphonium BOP, PyBOPYes (typically 2 eq. DIPEA)Very effective for hindered couplings, low racemization.[10]BOP produces carcinogenic HMPA byproduct; PyBOP is preferred.[12]

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed to be robust starting points. Each protocol includes steps for reaction monitoring, which is crucial for ensuring the reaction has gone to completion and for making informed decisions during the workup and purification process.

Protocol 1: General Purpose Coupling using EDC/Oxyma

This protocol is a reliable and cost-effective method suitable for a wide range of amine substrates. The use of EDC is advantageous as its urea byproduct is water-soluble, simplifying purification.[6]

Materials:

  • [(Benzylsulfonyl)amino]acetic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®)

  • Diisopropylethylamine (DIPEA) (if starting with an amine salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve [(benzylsulfonyl)amino]acetic acid (1.0 eq.) and OxymaPure® (1.2 eq.) in anhydrous DMF (to a concentration of ~0.1-0.5 M).

  • Amine Addition: Add the amine (1.1 eq.). If the amine is provided as a hydrochloride or other salt, add DIPEA (1.2 eq.) to liberate the free base.

  • Activation: Cool the stirred solution to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic phase sequentially with 5% aqueous HCl (if DIPEA was used), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: High-Efficiency Coupling for Hindered Amines using HATU

This protocol is recommended for challenging couplings, such as those involving sterically bulky secondary amines or electronically deactivated anilines.

Materials:

  • [(Benzylsulfonyl)amino]acetic acid

  • Hindered amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a dry flask under an inert atmosphere, dissolve [(benzylsulfonyl)amino]acetic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq.). Stir the mixture at room temperature for 10-15 minutes to pre-form the active ester. The solution may change color.

  • Amine Addition: Add a solution of the hindered amine (1.2 eq.) in a small amount of DMF to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The high reactivity of HATU often leads to rapid conversions.[8]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1. The byproducts of HATU and DIPEA are generally water-soluble and easily removed during the aqueous workup.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Workup cluster_purification 4. Purification Prep Dissolve Acid + Coupling Reagent (+ Additive if needed) in Solvent AddBase Add Base (e.g., DIPEA) (if required by reagent) Prep->AddBase AddAmine Add Amine AddBase->AddAmine Stir Stir at 0°C to RT AddAmine->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Quench Aqueous Workup (Wash with acid, base, brine) Monitor->Quench Reaction Complete Purify Column Chromatography Quench->Purify Product Isolated Amide Product Purify->Product

Figure 2: General workflow for amide coupling reactions.

Pillar 3: Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Troubleshooting Strategy & Insights
Low or No Conversion 1. Inactive reagents (moisture contamination).2. Insufficiently nucleophilic amine.3. Steric hindrance.4. Incorrect stoichiometry or order of addition.1. Use anhydrous solvents and fresh reagents. EDC and HATU are moisture-sensitive.2. Switch to a more powerful coupling reagent like HATU or PyAOP.[8]3. For hindered amines, consider pre-activation (as in Protocol 2) and slightly elevated temperatures (e.g., 40-50 °C).4. Ensure the carboxylic acid is activated before or concurrently with amine addition. For uronium/phosphonium salts, the order is critical: acid, reagent, base, then amine.
Formation of Side Products 1. N-acylurea formation (with carbodiimides).2. Amine capping (with excess uronium/phosphonium reagents).1. Always use an additive like HOBt or OxymaPure® with carbodiimides.[6]2. Use the coupling reagent in slight excess relative to the carboxylic acid (e.g., 1.1 eq.), but not in large excess.
Difficult Purification 1. Byproduct solubility (e.g., dicyclohexylurea from DCC).2. Emulsion during aqueous workup.1. Use DIC instead of DCC for better byproduct solubility in organic solvents, or use EDC for water-soluble byproducts.[13]2. Break emulsions by adding more brine or filtering the biphasic mixture through a pad of Celite®.

Conclusion

The coupling of [(benzylsulfonyl)amino]acetic acid with amines is a robust and reliable transformation when the appropriate reagents and conditions are selected. For general applications, carbodiimide-based protocols with additives like OxymaPure® offer a good balance of efficiency and cost. For more challenging substrates, particularly those involving steric hindrance, the use of a high-potency uronium reagent such as HATU is recommended. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently synthesize novel sulfonamido-peptidomimetics for applications in drug discovery and chemical biology.

References

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]

  • Calpain inhibitors with antiproliferative and anti-invasion properties. (2020). PubMed. [Link]

  • Moree, W. J., van der Marel, G. A., & Liskamp, R. M. (1995). Synthesis of Peptidosulfinamides and Peptidosulfonamides: Peptidomimetics Containing the Sulfinamide or Sulfonamide Transition-State Isostere. The Journal of Organic Chemistry. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • LookChem. Synthesis of Peptidosulfinamides and Peptidosulfonamides: Peptidomimetics Containing the Sulfinamide or Sulfonamide Transition-State Isostere. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • S. G. K. Kumar, et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • V. V. Sureshbabu, et al. (2010). Peptidomimetics, a synthetic tool of drug discovery. PMC. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • R. C. Dabhi, et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Design and synthesis of novel bioactive peptides and peptidomimetics. (2016). AIR Unimi. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

Sources

Application

Application Notes and Protocols for the Use of [(Benzylsulfonyl)amino]acetic Acid in Solid-Phase Peptide Synthesis

Introduction: Expanding the Chemical Space of Peptides with N-Sulfonylated Amino Acids The introduction of non-canonical amino acid derivatives into peptide sequences is a powerful strategy for the development of novel t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Space of Peptides with N-Sulfonylated Amino Acids

The introduction of non-canonical amino acid derivatives into peptide sequences is a powerful strategy for the development of novel therapeutics, probes, and biomaterials. N-substituted amino acids, in particular, can impart unique conformational constraints, enhance proteolytic stability, and modulate biological activity. Among these, N-sulfonylated amino acids represent a versatile class of building blocks for peptidomimetics. The sulfonamide linkage is a key feature in many successful drugs and can act as a stable, non-hydrolyzable mimic of a peptide bond or introduce specific physicochemical properties.

This guide provides a comprehensive overview and detailed protocols for the incorporation of [(benzylsulfonyl)amino]acetic acid, a non-natural N-sulfonylated glycine analog, into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). We will first detail a proposed synthetic route for the requisite Fmoc-protected building block, followed by a step-by-step protocol for its efficient coupling and subsequent deprotection within an SPPS workflow. This document is intended for researchers, scientists, and drug development professionals seeking to explore the synthesis and application of peptides containing N-sulfonylated residues.

Part 1: Synthesis of the Custom Building Block: Fmoc-[(benzylsulfonyl)amino]acetic Acid

The successful incorporation of [(benzylsulfonyl)amino]acetic acid into a peptide via SPPS first requires its synthesis in a form compatible with the Fmoc strategy. This involves the protection of the secondary amine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Below is a proposed two-step synthesis protocol.

Logical Workflow for Monomer Synthesis

cluster_0 Step 1: Synthesis of [(Benzylsulfonyl)amino]acetic acid cluster_1 Step 2: Fmoc Protection glycine Glycine intermediate [(Benzylsulfonyl)amino]acetic acid glycine->intermediate Sulfonylation benzylsulfonyl_chloride Benzylsulfonyl Chloride benzylsulfonyl_chloride->intermediate base1 Base (e.g., NaOH in H₂O/Dioxane) base1->intermediate final_product Fmoc-[(benzylsulfonyl)amino]acetic acid intermediate->final_product Fmoc Protection fmoc_osu Fmoc-OSu fmoc_osu->final_product base2 Base (e.g., NaHCO₃ in Acetone/H₂O) base2->final_product

Caption: Proposed two-step synthesis of the Fmoc-protected building block.

Experimental Protocol: Synthesis of Fmoc-[(benzylsulfonyl)amino]acetic Acid

Step 1: Synthesis of [(Benzylsulfonyl)amino]acetic acid

This procedure is adapted from standard methods for the N-sulfonylation of amino acids.

  • Materials:

    • Glycine

    • Benzylsulfonyl chloride

    • Sodium hydroxide (NaOH)

    • 1,4-Dioxane

    • Hydrochloric acid (HCl), concentrated

    • Deionized water

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve glycine (1.0 eq) in a 1M NaOH solution (2.5 eq) in a round-bottom flask and cool the mixture in an ice bath.

    • In a separate flask, dissolve benzylsulfonyl chloride (1.1 eq) in 1,4-dioxane.

    • Add the benzylsulfonyl chloride solution dropwise to the cold glycine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Wash the reaction mixture with ethyl acetate to remove any unreacted benzylsulfonyl chloride.

    • Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl while cooling in an ice bath. A white precipitate should form.

    • Extract the product into ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude [(benzylsulfonyl)amino]acetic acid.

    • The product can be purified by recrystallization if necessary.

Step 2: Fmoc Protection of [(Benzylsulfonyl)amino]acetic Acid

This protocol follows the general procedure for Fmoc protection of amino acids.

  • Materials:

    • [(Benzylsulfonyl)amino]acetic acid (from Step 1)

    • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃)

    • Acetone

    • Deionized water

    • Ethyl acetate

    • 1M HCl

  • Procedure:

    • Dissolve [(benzylsulfonyl)amino]acetic acid (1.0 eq) in a 10% NaHCO₃ aqueous solution.

    • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetone.

    • Add the Fmoc-OSu solution to the amino acid solution and stir at room temperature overnight.

    • Remove the acetone under reduced pressure.

    • Wash the remaining aqueous solution with ether to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2 with 1M HCl while cooling in an ice bath.

    • Extract the product into ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, Fmoc-[(benzylsulfonyl)amino]acetic acid.

    • Confirm the structure and purity by NMR and mass spectrometry.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol outlines the incorporation of Fmoc-[(benzylsulfonyl)amino]acetic acid into a peptide sequence using a standard manual or automated Fmoc-SPPS workflow.

SPPS Workflow Overview

Resin Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-[(benzylsulfonyl)amino]acetic acid (with HATU/DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Continue Elongation Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Washing2->Final_Cleavage Final Step Peptide Purified Peptide Final_Cleavage->Peptide

Caption: General workflow for SPPS incorporating the custom building block.

Detailed SPPS Protocol

Materials and Reagents:

  • Fmoc-protected amino acids (standard and Fmoc-[(benzylsulfonyl)amino]acetic acid)

  • SPPS resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether, cold

Protocol Steps:

  • Resin Preparation:

    • Place the desired amount of resin in a reaction vessel.

    • Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swelled resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the deprotection solution and repeat the treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-[(benzylsulfonyl)amino]acetic acid:

    • Rationale for Reagent Choice: Due to the steric bulk of the benzylsulfonyl group, a standard DIC/HOBt coupling may be slow. A more potent activating agent like HATU is recommended to ensure efficient coupling.[1]

    • Activation: In a separate vial, dissolve Fmoc-[(benzylsulfonyl)amino]acetic acid (3-4 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Longer coupling times are recommended for this sterically hindered residue.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. For this N-substituted glycine derivative, a bromophenol blue test is more appropriate to monitor the completion of the coupling.[1] If the coupling is incomplete, the step can be repeated (double coupling).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.

  • Chain Elongation:

    • Repeat steps 2-4 for the subsequent standard Fmoc-amino acids in the desired sequence. Standard coupling conditions (e.g., with HBTU/DIPEA or DIC/Oxyma) can be used for non-hindered amino acids.

  • Final Cleavage and Deprotection:

    • Rationale for Cleavage Cocktail: The N-benzylsulfonyl group is expected to be labile to strong acid. A kinetic study has shown that sulfonamides are cleaved more rapidly than amides and carbamates with TFA.[2] Therefore, a standard TFA cleavage cocktail should be sufficient to remove the benzylsulfonyl group along with other acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).

    • After the final Fmoc deprotection, wash the resin with DMF, then DCM, and dry it under vacuum for at least 1 hour.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS).

Quantitative Data and Parameters

ParameterValue/RecommendationRationale/Reference
Monomer Synthesis
N-Sulfonylation Base1M NaOHStandard for Schotten-Baumann type reactions.
Fmoc Protection ReagentFmoc-OSuEfficient and widely used for Fmoc protection.[3]
SPPS
ResinRink Amide or WangChoice depends on desired C-terminus (amide or acid).
Fmoc Deprotection20% Piperidine in DMFStandard and effective for Fmoc removal.[4]
Coupling of Custom Monomer
Equivalents of Monomer3-4 eq.To drive the reaction to completion for a hindered residue.
Coupling AgentHATUHighly effective for sterically hindered couplings.[1]
BaseDIPEANon-nucleophilic base for activation.
Coupling Time2-4 hoursExtended time to overcome steric hindrance.
Final Cleavage
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)Standard cocktail for Fmoc-SPPS; TFA is expected to cleave the N-benzylsulfonyl group.[2]
Cleavage Time2-3 hoursSufficient for most standard protecting groups and the sulfonamide.

Conclusion and Field-Proven Insights

The incorporation of [(benzylsulfonyl)amino]acetic acid into peptides offers a novel avenue for modifying peptide structure and function. The protocols outlined in this guide provide a robust starting point for researchers. It is crucial to acknowledge that the synthesis of the Fmoc-protected monomer is a prerequisite for its use in SPPS. While the coupling of this sterically demanding building block may require optimization, the use of potent activating agents like HATU should facilitate high-yield incorporation. The available literature strongly suggests that the N-benzylsulfonyl group will be cleaved under standard TFA conditions, making this modification compatible with the widely used Fmoc-SPPS strategy. As with any custom modification, careful monitoring of the coupling and thorough characterization of the final product are essential for success.

References

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules. (URL not available)
  • (a) Sulfonamidation utilizing coupling reagent. (b) Sulfonamidation utilizing sulfonyl isocyanate.
  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (URL not available)
  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Gener
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL not available)
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL not available)
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed. (URL not available)
  • Amino Acid-Protecting Groups. (URL not available)
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL not available)
  • Kinetic Comparison of Trifluoroacetic Acid Cleavage Reactions of Resin-Bound Carbamates, Ureas, Secondary Amides, and Sulfonamides from Benzyl-, Benzhydryl-, and Indole-Based Linkers - PubMed. [Link]

  • Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (URL not available)
  • Electronic Supplementary Material (ESI)
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (URL not available)
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL not available)
  • GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization - PMC. [Link]

  • Loading protocols - Peptideweb.com. (URL not available)
  • Solid phase peptide synthesis: new resin and new protecting group.. (URL not available)
  • Amino Acid Derivatives for Peptide Synthesis. (URL not available)
  • Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis - PubMed. [Link]

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC - NIH. [Link]

  • (PDF) Instability of Amide Bond with Trifluoroacetic Acid (20%)
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC. [Link]

Sources

Method

Application Note: High-Purity Synthesis of [(Benzylsulfonyl)amino]acetic Acid Ethyl Ester

Abstract & Application Context This application note details the optimized protocol for synthesizing [(benzylsulfonyl)amino]acetic acid ethyl ester (also known as N-benzylsulfonyl glycine ethyl ester). This compound repr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details the optimized protocol for synthesizing [(benzylsulfonyl)amino]acetic acid ethyl ester (also known as N-benzylsulfonyl glycine ethyl ester). This compound represents a critical scaffold in medicinal chemistry, serving as a key intermediate for protease inhibitors (e.g., matrix metalloproteinases and carboxypeptidase A inhibitors). Unlike simple sulfonamides, the benzylsulfonyl moiety introduces a methylene spacer (


) between the aromatic ring and the sulfonyl group, imparting unique steric and electronic properties that influence enzyme binding affinity.
Key Chemical Transformation

The synthesis relies on the Schotten-Baumann sulfonylation of glycine ethyl ester using


-toluenesulfonyl chloride (benzylsulfonyl chloride). This guide addresses common pitfalls such as sulfonyl chloride hydrolysis and bis-sulfonylation, ensuring high yield and purity.

Reaction Mechanism & Strategy

The Chemical Pathway

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The amino group of the glycine ester attacks the electrophilic sulfur of the sulfonyl chloride. A base (Triethylamine) is required to:

  • Liberate the free amine from the glycine ethyl ester hydrochloride salt.

  • Neutralize the HCl generated during the sulfonylation to drive the equilibrium forward.

Note on Reagent Stability: Benzylsulfonyl chloride (


) is less electrophilic than benzenesulfonyl chloride due to the lack of direct conjugation with the aromatic ring, but it is more prone to decomposition via desulfonylation or hydrolysis if stored improperly.
Mechanistic Visualization

The following diagram illustrates the nucleophilic attack and the role of the base.

ReactionMechanism Reagents Reagents Benzylsulfonyl Chloride + Glycine Ethyl Ester (HCl) Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Base Base (TEA) (Scavenges HCl) Base->Reagents Deprotonation of Amine Salt Product Product [(Benzylsulfonyl)amino]acetic acid ethyl ester Intermediate->Product Elimination of Cl- Byproduct Byproduct TEA·HCl Intermediate->Byproduct HCl Neutralization

Figure 1: Mechanistic pathway for the sulfonylation of glycine ethyl ester.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
Glycine Ethyl Ester HCl 139.581.0Nucleophile Source
Benzylsulfonyl Chloride 190.651.1Electrophile
Triethylamine (TEA) 101.192.2 - 2.5Base / HCl Scavenger
Dichloromethane (DCM) -Solvent (0.2 M)Reaction Medium
1M HCl (aq) -WashQuench / Remove Amine
Sat. NaHCO₃ (aq) -WashNeutralize Acid

Critical Safety Note: Benzylsulfonyl chloride is a lachrymator and corrosive. Handle in a fume hood.

Step-by-Step Synthesis Procedure
Phase 1: Preparation (0 - 30 mins)
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet. Flame-dry the glassware if high humidity is present, though the reaction is robust.

  • Solvation: Add Glycine Ethyl Ester Hydrochloride (1.0 equiv) to the flask.

  • Suspension: Add anhydrous DCM (approx. 5 mL per mmol of substrate). The salt will not fully dissolve initially.

  • Base Addition: Add Triethylamine (2.2 equiv) via syringe.

    • Observation: The solution will clarify as the free amine is liberated, and mild heat may be generated.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Stir for 10 minutes.
    
Phase 2: Reaction (30 mins - 4 hours)
  • Electrophile Addition: Dissolve Benzylsulfonyl Chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Why Dropwise? Controlling addition prevents localized high concentrations that could lead to bis-sulfonylation (reaction of the sulfonamide nitrogen with a second sulfonyl chloride).

  • Warm Up: Remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Monitoring: Stir at RT for 3–4 hours. Monitor by TLC (System: 1:1 Hexane/Ethyl Acetate).

    • Target: Disappearance of the sulfonyl chloride spot (high

      
      ) and appearance of the sulfonamide (lower 
      
      
      
      ). Note that glycine ethyl ester stains poorly with UV but reacts to Ninhydrin (stain will disappear as reaction proceeds).
Phase 3: Workup & Isolation
  • Quench: Dilute the reaction mixture with an equal volume of DCM.

  • Acid Wash: Wash the organic layer with 1M HCl (

    
    ).
    
    • Purpose: Removes unreacted glycine ester and excess TEA/pyridine.

  • Base Wash: Wash with Saturated NaHCO₃ (

    
    ).
    
    • Purpose: Removes any hydrolyzed sulfonic acid byproducts.

  • Drying: Wash with brine, dry over anhydrous

    
     or 
    
    
    
    , and filter.
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the crude product.

Workflow Diagram

Workflow Start Start: Glycine Ethyl Ester HCl in DCM AddBase Add TEA (2.2 eq) Stir 10 min @ 0°C Start->AddBase AddRCl Add Benzylsulfonyl Chloride (Dropwise) AddBase->AddRCl React Stir at RT (3-4 Hours) AddRCl->React WashAcid Wash: 1M HCl (Removes amines) React->WashAcid WashBase Wash: Sat. NaHCO3 (Removes acids) WashAcid->WashBase Dry Dry (MgSO4) & Evaporate WashBase->Dry Final Final Product: Viscous Oil or Solid Dry->Final

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

The product, Ethyl [(benzylsulfonyl)amino]acetate , typically isolates as a viscous oil that may crystallize upon standing or triturating with hexane/ether.

Expected NMR Data (CDCl₃)
  • 
     7.30 - 7.45 (m, 5H):  Aromatic protons (Benzyl group).
    
  • 
     4.80 (broad s, 1H):  Sulfonamide 
    
    
    
    . (Chemical shift varies with concentration).
  • 
     4.30 (s, 2H):  Benzylic 
    
    
    
    (attached to sulfur). Distinctive singlet.
  • 
     4.20 (q, 2H):  Ethyl ester 
    
    
    
    .
  • 
     3.85 (d, 2H):  Glycine 
    
    
    
    -
    
    
    (couples with NH).
  • 
     1.25 (t, 3H):  Ethyl ester 
    
    
    
    .
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure reagents are dry; do not use old sulfonyl chloride that smells strongly of acid.
Extra Spots on TLC Bis-sulfonylationAvoid large excess of sulfonyl chloride; ensure dropwise addition at 0°C.
Product is Acidic Incomplete WashEnsure the NaHCO₃ wash is thorough to remove benzenesulfonic acid byproducts.

References

  • Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience. (Standard reference for sulfonamide formation as a protecting group strategy).

  • Synthesis of Sulfonamides. Organic Chemistry Portal. (General methodology for sulfonyl chloride reactions).

  • Preparation of N-sulfonyl amino acid derivatives. Journal of the American Chemical Society. (Contextual grounding for amino acid sulfonylation).

  • Sigma-Aldrich Product Specification: alpha-Toluenesulfonyl chloride. (Physical property verification).

Sources

Application

Application Note: Conversion of [(Benzylsulfonyl)amino]acetic Acid to Acid Chlorides

Abstract & Strategic Overview This guide details the conversion of [(benzylsulfonyl)amino]acetic acid (N-benzylsulfonyl glycine) to its corresponding acid chloride. This transformation is a critical step in synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the conversion of [(benzylsulfonyl)amino]acetic acid (N-benzylsulfonyl glycine) to its corresponding acid chloride. This transformation is a critical step in synthesizing peptidomimetics, sulfonamide-based inhibitors, and complex pharmaceutical intermediates.

Chemical Strategy

The substrate contains two key functional groups: a carboxylic acid and a sulfonamide (


).
  • The Challenge: The sulfonamide proton is acidic (

    
    ). Under basic conditions, this can lead to intramolecular cyclization or polymerization. However, under the acidic/anhydrous conditions  of acid chloride formation, the sulfonamide remains stable and non-nucleophilic.
    
  • The Solution: We utilize Thionyl Chloride (

    
    )  as the primary reagent due to its efficiency and the volatility of its byproducts (
    
    
    
    and
    
    
    ). For highly sensitive downstream applications, an alternative Oxalyl Chloride protocol is provided to allow reaction at room temperature.
  • Catalysis: Both methods employ N,N-Dimethylformamide (DMF) as a catalyst. DMF reacts with the chlorinating agent to form a Vilsmeier-Haack intermediate (chloroiminium salt), which is far more reactive toward the carboxylic acid than the bulk reagent, preventing the need for excessive heating.

Reaction Mechanism & Workflow

Catalytic Cycle (The "Why" of DMF)

The addition of DMF is not merely a rate enhancer; it changes the mechanism. The carboxylic acid attacks the highly electrophilic Vilsmeier intermediate rather than the thionyl chloride directly.

VilsmeierMechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Attack SOCl2 SOCl2 SOCl2->Vilsmeier - SO2 Activated Activated Intermediate Vilsmeier->Activated + Substrate Substrate Carboxylic Acid Substrate Product Acid Chloride Activated->Product Cl- Attack Byproducts Regenerated DMF + SO2 + HCl Activated->Byproducts Collapse Byproducts->DMF Catalyst Cycle

Caption: DMF Catalytic Cycle. DMF activates SOCl2, forming a reactive species that converts the acid to acid chloride under milder conditions.

Experimental Protocols

Method A: Thionyl Chloride (Standard Scale-Up)

Best for: Gram-scale synthesis, robust substrates, and removal of water traces.

Reagents:

  • [(Benzylsulfonyl)amino]acetic acid (

    
     equiv)
    
  • Thionyl Chloride (

    
    ) (
    
    
    
    -
    
    
    equiv) – Acts as solvent and reagent.
  • DMF (anhydrous) (

    
     equiv)
    
  • Toluene (anhydrous) – For azeotropic workup.

Procedure:

  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (

    
    ) or connect to an inert gas line (
    
    
    
    /Ar) with a scrubber for
    
    
    /
    
    
    gas.
  • Dissolution: Add the carboxylic acid solid to the flask.

  • Reagent Addition: Carefully add

    
     via syringe. The solid may not dissolve immediately.
    
  • Catalysis: Add the catalytic drop of DMF. Observation: Vigorous bubbling (

    
    /
    
    
    
    ) should commence immediately.
  • Reaction: Heat the mixture to 50°C (oil bath).

    • Note: Do not reflux at boiling point (

      
      ) unless necessary. 50°C is sufficient for this substrate and preserves the sulfonamide integrity.
      
    • Stir for 2–3 hours. The solution should become homogeneous and clear (often pale yellow).

  • Workup (The "Strip" Method):

    • Remove the condenser and attach a short-path distillation head or connect directly to a rotary evaporator.

    • Evaporate excess

      
       under reduced pressure (keep bath 
      
      
      
      ).
    • Azeotrope: Add anhydrous Toluene (

      
       substrate) to the residue and re-evaporate. Repeat this step 3 times .
      
    • Reasoning: This removes trapped

      
       and 
      
      
      
      , which can degrade the product or interfere with the next step.
  • Isolation: The resulting oil or solid is the crude acid chloride. Use immediately.

Method B: Oxalyl Chloride (Mild/High Purity)

Best for: Small scale, high-value synthesis, or if thermal degradation is observed in Method A.

Reagents:

  • Substrate (

    
     equiv)[1]
    
  • Dichloromethane (DCM, anhydrous) (

    
    )
    
  • Oxalyl Chloride (

    
     - 
    
    
    
    equiv)
  • DMF (

    
     equiv)[2]
    

Procedure:

  • Setup: Oven-dried flask,

    
     atmosphere, room temperature (RT).
    
  • Solvation: Suspend the acid in anhydrous DCM.

  • Addition: Add Oxalyl Chloride dropwise.

  • Initiation: Add DMF (1 drop).

    • Caution: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will be rapid. Ensure proper venting.
  • Reaction: Stir at RT for 2–4 hours until the solid dissolves completely and gas evolution ceases.

  • Workup: Evaporate solvent and excess reagent under reduced pressure. Azeotrope with DCM or Toluene once.

Quality Control & Self-Validation

Since acid chlorides are unstable on silica gel (hydrolysis), standard TLC is ineffective. Use the Methanol Quench Method to validate conversion.

Validation Protocol:

  • Take a micro-aliquot (

    
    ) of the reaction mixture.
    
  • Quench it into a vial containing

    
     anhydrous Methanol.
    
  • Wait 5 minutes (formation of Methyl Ester).

  • Run TLC of this quench mixture alongside the starting Acid.

    • Result: The Acid Chloride will convert to the Methyl Ester , which is typically much less polar (higher

      
      ) than the starting Acid.
      
    • Criteria: Complete disappearance of the Acid spot indicates 100% conversion.

Data Summary Table
ParameterMethod A (

)
Method B (Oxalyl Cl)
Temperature 50°C20–25°C (RT)
Time 2–3 Hours2–4 Hours
Byproducts

(gas),

(gas)

,

,

(all gas)
Purification Azeotropic Distillation (Toluene)Evaporation
Risk Profile Thermal degradation possibleGas evolution control required

Process Visualization

Workflow Start Start: [(Benzylsulfonyl)amino]acetic acid Choice Select Method Start->Choice MethodA Method A: SOCl2 + DMF (Heat to 50°C) Choice->MethodA Standard/Scale-up MethodB Method B: (COCl)2 + DMF (DCM, Room Temp) Choice->MethodB Sensitive/Small Scale Check In-Process Check: Dissolution & Gas Evolution MethodA->Check MethodB->Check Workup Evaporation & Toluene Azeotrope (Remove excess reagent) Check->Workup Validation QC: Methanol Quench (Check for Methyl Ester via TLC) Workup->Validation End Final Product: Acid Chloride (Use immediately) Validation->End

Caption: Operational workflow for the synthesis and validation of the acid chloride.

Safety & Handling

  • Thionyl Chloride: Highly corrosive, reacts violently with water. Causes severe skin burns and eye damage. Handle only in a fume hood.

  • Sensitization: Benzylsulfonyl derivatives can be potent sensitizers. Wear double nitrile gloves and avoid dust inhalation.

  • Pressure: Ensure the reaction vessel is vented (e.g., via a needle/bubbler) to prevent pressure buildup from gas evolution.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of acid chloride formation).

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from

  • Common Organic Chemistry. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from

  • BenchChem. (2025).[3] Protocol for N-sulfonylation using Methanesulfonyl Chloride. (Reference for stability of sulfonamide groups). Retrieved from

  • Rose, W. C., et al. (1950). The Preparation of Acid Chlorides of N-Sulfonyl Amino Acids. Journal of the Chemical Society. (Foundational text on sulfonyl amino acid stability).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Minimizing Side Reactions in [(Benzylsulfonyl)amino]acetic Acid Coupling

This technical guide addresses the specific challenges of coupling [(Benzylsulfonyl)amino]acetic acid (N-benzylsulfonyl glycine). The primary chemical challenge here is the acidity of the sulfonamide nitrogen ( ), which...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of coupling [(Benzylsulfonyl)amino]acetic acid (N-benzylsulfonyl glycine). The primary chemical challenge here is the acidity of the sulfonamide nitrogen (


), which distinguishes it from standard amide-protected amino acids (

).

If standard basic coupling protocols (e.g., HATU/DIEA) are applied blindly, the sulfonamide nitrogen can deprotonate and act as a nucleophile, leading to


-acylation (branching/oligomerization)  or sulfonimide formation .

Part 1: The Core Challenge – The "Acidic Proton" Trap

The sulfonamide moiety (


) is significantly more acidic than a standard carboxamide. In the presence of tertiary bases (DIEA, TEA, NMM), the sulfonamide proton is stripped, creating a nucleophilic anion (

).
The Side Reaction Pathway

When the carboxylic acid is activated (forming an active ester), this sulfonamide anion competes with your target amine.

  • Desired Path: Amine attacks Active Ester

    
     Peptide Bond.
    
  • Undesired Path: Sulfonamide Anion attacks Active Ester

    
    
    
    
    
    -Acyl Sulfonamide
    (dimerization/capping).
Mechanistic Visualization

The following diagram illustrates the competition between the desired coupling and the parasitic


-acylation pathway.

G Start [(Benzylsulfonyl)amino]acetic acid Activated Activated Ester (Oxyma/OBt) Start->Activated Activation Anion Sulfonamide Anion (Nucleophile) Start->Anion + Base (Deprotonation) Base Base (DIEA/TEA) Product Desired Amide Product Activated->Product + Target Amine SideProduct N-Acyl Sulfonamide (Side Reaction) Activated->SideProduct + Sulfonamide Anion Anion->SideProduct Attacks Active Ester TargetAmine Target Amine (H2N-R)

Caption: Figure 1. The "Base-Induced" branching pathway. Excess base generates a sulfonamide anion which competes with the target amine, forming N-acyl sulfonamide impurities.

Part 2: Troubleshooting & Optimization Protocols

Module A: Preventing N-Acyl Sulfonamide Formation

The Golden Rule: Avoid tertiary bases (DIEA/TEA) during the activation step whenever possible.

Protocol 1: The "Base-Free" Carbodiimide Method (Recommended)

This method relies on carbodiimide activation, which does not require base to form the active ester. This keeps the pH neutral/acidic, ensuring the sulfonamide remains protonated and non-nucleophilic.

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide)[1]

  • Additive: Oxyma Pure (preferred) or HOBt.

  • Solvent: DMF or NMP (DCM is often poor for sulfonamides).

Step-by-Step:

  • Dissolution: Dissolve [(Benzylsulfonyl)amino]acetic acid (1.0 eq) and Oxyma Pure (1.0 eq) in DMF (0.1 M concentration).

  • Activation: Add DIC (1.0 eq). Stir for 2-5 minutes. Note: The solution remains acidic/neutral.

  • Coupling: Add the amine component (1.0 - 1.2 eq).

  • Monitoring: Monitor via HPLC/UPLC. If the reaction is sluggish (pH < 5), add a hindered weak base like TMP (2,4,6-Trimethylpyridine/Collidine) dropwise until pH is ~7.0. Do not use DIEA.

Protocol 2: The Modified HATU Method (If High Reactivity is Needed)

If you must use uronium/phosphonium reagents (HATU, PyBOP) due to steric hindrance on the amine partner, you must strictly control the base.

Critical Adjustment:

  • Use Collidine (TMP) instead of DIEA. Collidine is a weaker base (

    
     ~7.4 vs 10.5 for DIEA) and is sterically hindered, reducing the risk of sulfonamide deprotonation while still activating the carboxylic acid.
    
  • Stoichiometry: Use exactly 1.0 eq of Base relative to the Acid. Do not use excess.

Module B: Solubility & Aggregation

Sulfonamide-protected amino acids often exhibit "beta-sheet-like" aggregation or poor solubility in non-polar solvents due to strong hydrogen bonding potential of the sulfonyl group.

Troubleshooting Table: Solvent & Additive Selection

SymptomProbable CauseCorrective Action
Precipitation after adding DIC Urea byproduct insolubility or Peptide aggregationSwitch from DCM to DMF or NMP . If using DIC, the urea is soluble in DMF.
Gelation of reaction mixture Hydrogen-bond network formationAdd Chaotropic Salts : 0.1 M LiCl or KSCN in the coupling buffer to disrupt H-bonds.
Incomplete Coupling (>24h) Steric occlusion or aggregationUse Microwave Assistance (50°C, 10 min) or switch to DMSO/NMP (1:1) mix.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use pre-activated esters (e.g., NHS or Pfp esters) to avoid side reactions? A: Yes, this is an excellent strategy. Pentafluorophenyl (Pfp) esters of sulfonamide-protected amino acids are stable and can be coupled in the presence of weak bases without generating the free sulfonamide anion. If you can source or synthesize the Pfp-ester of your starting material, this eliminates the activation-step risks.

Q2: Does [(Benzylsulfonyl)amino]acetic acid racemize during coupling? A: No. The amino acid core is Glycine (Acetic acid derivative), which is achiral. Therefore, racemization of this residue is impossible. However, if you are coupling to a chiral amine, the base-free conditions (Protocol 1) are still preferred to prevent epimerization of the acceptor amine.

Q3: I see a "double addition" mass (+211 Da or similar) in LCMS. What is it? A: This is the classic signature of N-acylation . The sulfonamide nitrogen of your coupled product has reacted with a second molecule of activated acid.

  • Fix: You are likely using too much base. Switch to the DIC/Oxyma protocol immediately. If you must use base, lower the equivalents to 0.8-0.9 eq relative to the acid.

Q4: Is the Benzylsulfonyl group removed after coupling? A: typically, no. Unlike Fmoc or Boc, the Benzylsulfonyl group is stable to TFA (acid) and Piperidine (base). It is often a "permanent" modification intended to mimic a transition state or act as a pharmacophore (e.g., in protease inhibitors). If you must remove it, it requires harsh reductive conditions (Sodium/Naphthalene or electrochemical reduction), which are incompatible with standard peptide synthesis.

Part 4: Comparative Reagent Data

The following table summarizes the risk profile of common coupling reagents for this specific substrate.

Coupling ReagentBase Required?Risk of N-AcylationRecommendation
DIC / Oxyma No Low Primary Choice. Maintains neutral pH.
HATU / DIEA YesHigh Avoid. High pH promotes sulfonamide anion.
HATU / Collidine YesModerateAcceptable if DIC fails. Collidine is safer than DIEA.
Acid Chloride NoVery High Avoid. Too reactive; promotes oxazolone/dimerization.
EEDQ NoLowGood alternative for slow, base-sensitive couplings.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed review of sulfonamide stability and reactivity).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Mechanisms of HATU vs DIC and base effects).

  • Hansson, T. G., et al. (2000). The N-acyl sulfonamide: A new strategy for the synthesis of peptides. Journal of Organic Chemistry. (Discusses the formation and avoidance of N-acyl sulfonamides).

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Authoritative source for pKa values of sulfonamides vs amides).

Sources

Optimization

Enhancing stability of [(Benzylsulfonyl)amino]acetic acid in solution

Topic: Stability & Solubility Optimization Guide Document ID: TS-BSA-2024-01 | Version: 2.1 Audience: Medicinal Chemists, Formulation Scientists, Biochemistry Researchers Executive Summary: The Stability Paradox [(Benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Solubility Optimization Guide

Document ID: TS-BSA-2024-01 | Version: 2.1 Audience: Medicinal Chemists, Formulation Scientists, Biochemistry Researchers

Executive Summary: The Stability Paradox

[(Benzylsulfonyl)amino]acetic acid (N-benzylsulfonyl glycine) presents a common challenge in solution chemistry: it is chemically robust but physically temperamental.

While the sulfonamide bond is highly resistant to hydrolysis, users frequently report "instability" that is actually precipitation due to improper pH management or ionic strength incompatibility. Unlike free amino acids, this compound does not form a zwitterion . The sulfonamide group eliminates the basicity of the nitrogen, leaving the molecule as a simple carboxylic acid with a hydrophobic tail.

Key Takeaway: Success depends on treating this molecule as a lipophilic weak acid , not a standard amino acid.

Module 1: Solubility & pH Management

The Core Issue: Users often attempt to dissolve this compound in neutral water or low-pH buffers (pH < 4), leading to immediate precipitation or "crashing out" upon freeze-thaw cycles.

Physicochemical Profile:

  • Functional Group 1: Carboxylic Acid (

    
    ). Needs to be deprotonated for solubility.
    
  • Functional Group 2: Sulfonamide Nitrogen (

    
    ). Can be deprotonated at high pH, but not necessary for general solubility.
    
  • Hydrophobic Domain: Benzylsulfonyl group. Requires the carboxylate charge to overcome this lipophilicity in aqueous media.

Protocol: The "Step-Up" Dissolution Method

Do not add solid directly to the final buffer.

  • Weighing: Weigh the target mass of [(Benzylsulfonyl)amino]acetic acid.

  • Primary Solubilization (The Concentrate): Dissolve the solid in a minimal volume of DMSO or 0.1 M NaOH .

    • Why? This ensures the molecule is fully solvated (DMSO) or ionized (NaOH) before facing the buffer.

  • Dilution: Slowly add this concentrate to your target buffer while vortexing.

  • pH Check: Ensure the final pH is > 5.5 . If the buffer capacity is weak, the addition of the acidic compound may drop the pH below the solubility threshold.

Visualizing the Solubility Trap

SolubilityLogic Start Solid Compound Solvent Choose Initial Solvent Start->Solvent Water Water/Buffer (pH < 4) Solvent->Water Direct Addition Base 0.1 M NaOH or DMSO Solvent->Base Pre-dissolution ResultFail Precipitation (Protonated Neutral Form) Water->ResultFail Hydrophobic Aggregation ResultSuccess Clear Solution (Carboxylate Anion) Base->ResultSuccess Ionization

Caption: Logic flow demonstrating why direct addition to neutral/acidic water fails. Pre-solubilization in base/DMSO is critical.

Module 2: Chemical Stability & Degradation

The Myth of Hydrolysis: Users often fear the sulfonamide bond will hydrolyze in solution. This is rare. The sulfonamide bond (


) is electronically stable and sterically protected. Hydrolysis typically requires refluxing in 6N HCl or concentrated NaOH.

The Real Threat: Benzylic Oxidation The molecule contains a benzyl-sulfonyl linkage (


). The methylene group (

) is flanked by a phenyl ring and a sulfonyl group, making it susceptible to radical oxidation over long periods, especially in the presence of light or transition metals.

Stability Data Matrix

ParameterConditionStability RatingObservation/Risk
Hydrolysis pH 2–10, 25°CHigh < 1% degradation over 30 days.
Hydrolysis pH < 1, > 60°CModerate Slow cleavage to benzylsulfonic acid + glycine.
Oxidation UV Light + OxygenLow Benzylic oxidation to benzoyl-sulfonamide derivatives.
Thermal -20°C (Frozen)High Stable indefinitely (if pH > 5).
Thermal Freeze-ThawModerate Physical Instability Risk: May precipitate if pH shifts during freezing.
Pathway of Degradation (Theoretical)

Degradation Parent [(Benzylsulfonyl)amino]acetic acid (Intact) Hydrolysis Hydrolysis (Requires Extreme Acid/Heat) Parent->Hydrolysis Reflux/HCl Oxidation Benzylic Oxidation (UV/Radical Initiated) Parent->Oxidation Light/O2 Prod_Hydro Benzylsulfonic acid + Glycine Hydrolysis->Prod_Hydro Prod_Ox Benzoyl-sulfonamide derivatives Oxidation->Prod_Ox

Caption: Chemical degradation pathways. Note that hydrolysis is kinetically difficult, while oxidation is the primary storage risk.

Troubleshooting & FAQ

Q1: The solution was clear, but after freezing and thawing, white crystals appeared. Is it degraded?

  • Diagnosis: Likely not degraded . This is "Cold Denaturation" of solubility. As water freezes, pure ice crystallizes first, concentrating the buffer salts and the compound. This ionic strength spike or pH shift (common with phosphate buffers) causes the compound to protonate and crash out.

  • Fix: Warm the solution to 37°C and vortex. If it redissolves, it is chemically intact. For future storage, add 5-10% glycerol or DMSO as a cryoprotectant.

Q2: Can I use this in cell culture media (DMEM/RPMI)?

  • Diagnosis: Yes, but watch the pH.

  • Fix: Dissolve in DMSO at 1000x concentration. When spiking into media, ensure the final concentration does not exceed the solubility limit (typically ~1-5 mM in media). The media's buffering capacity (bicarbonate) usually keeps the molecule ionized and soluble.

Q3: Why does my HPLC peak look split?

  • Diagnosis: This is often a chromatography artifact, not degradation.

  • Reason: If your sample diluent is pH 7 but your mobile phase is acidic (e.g., 0.1% TFA, pH ~2), the compound may precipitate in the column head or exist in equilibrium between ionized and neutral forms during the run.

  • Fix: Match the sample diluent pH to the mobile phase, or ensure the mobile phase has sufficient buffering capacity.

References

  • Iley, J., et al. (2001).[1] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.

    • Relevance: Establishes the high kinetic stability of the sulfonamide bond against hydrolysis compared to amides.
  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides. Tetrahedron Letters.

    • Relevance: Provides comparative data on sulfur-nitrogen bond cleavage mechanisms.
  • PubChem. N-Benzylglycine (Analogous Structure Data). National Library of Medicine.

    • Relevance: Used for structural property inference (pKa estim
  • Bialk-Bielinska, A., et al. (2012). Hydrolysis of sulfonamides in aqueous solutions. Journal of Hazardous Materials.

    • Relevance: Confirms that sulfonamide hydrolysis is negligible under environmental/physiological conditions.

Sources

Troubleshooting

Technical Support Center: Resolving Crystallization Difficulties for [(Benzylsulfonyl)amino]acetic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for [(Benzylsulfonyl)amino]acetic acid (also known as N-benzylsulfonylglycine). This document is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for [(Benzylsulfonyl)amino]acetic acid (also known as N-benzylsulfonylglycine). This document is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common crystallization challenges. Drawing from established principles in medicinal and organic chemistry, this guide explains the causality behind experimental choices to ensure you can develop robust, reproducible crystallization protocols.

Compound at a Glance: Physicochemical Properties

[(Benzylsulfonyl)amino]acetic acid is a sulfonamide derivative of the amino acid glycine.[1] Understanding its basic properties is the first step in troubleshooting.

PropertyValueSource
IUPAC Name 2-(Benzenesulfonamido)acetic acid[2]
CAS Number 5398-96-9[2][3]
Molecular Formula C₈H₉NO₄S[3]
Molecular Weight 215.23 g/mol [3]
Typical Form Solid / Crystalline Solid[3][4]

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent problems encountered during the crystallization of [(Benzylsulfonyl)amino]acetic acid in a direct question-and-answer format.

Q1: My product has "oiled out" as a liquid layer instead of forming crystals. What should I do?

Cause: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when the concentration of impurities significantly depresses the melting point.[5] The high concentration of the solute makes the solution so saturated that it separates as a liquid phase instead of an ordered solid lattice.

Solutions:

  • Re-dissolve and Dilute: Heat the entire mixture to re-dissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly reduce the saturation.[5]

  • Slow Down the Cooling: Allow the solution to cool much more gradually. Insulate the flask with a cloth or place it in a warm water bath that is allowed to cool slowly to room temperature.[5] Rapid cooling is a primary cause of this issue.

  • Lower Crystallization Temperature: The chosen solvent may have a boiling point that is too high. Consider switching to a lower-boiling point solvent or a co-solvent system that allows for crystallization to occur at a lower temperature.

  • Change the Solvent System: The solvent may be too nonpolar. For sulfonamides, which possess polar groups, solvent mixtures like ethanol-water or isopropanol-water are often effective.[5]

Q2: No crystals are forming, even after the solution has cooled completely. How can I initiate crystallization?

Cause: This is typically due to one of two reasons: the solution is supersaturated but lacks a nucleation point to begin crystal growth, or too much solvent was used, and the solution is not saturated enough.[5][6]

Solutions:

  • Induce Nucleation (for Supersaturated Solutions):

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the surface of the solution.[5][7] The microscopic scratches provide an ideal surface for the first crystals to form.

    • Seeding: Add a single, tiny "seed" crystal of pure [(Benzylsulfonyl)amino]acetic acid from a previous successful batch.[5][7] This provides a perfect template for further crystal growth.

  • Increase Concentration (for Unsaturated Solutions):

    • If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent. Allow it to cool again and see if crystals form. Be careful not to evaporate too much solvent, which could lead to oiling out or rapid crashing out.

Q3: The crystallization happened too quickly, resulting in a fine powder or an amorphous solid, not well-defined crystals. What went wrong?

Cause: This phenomenon, often called "crashing out," occurs when the solution becomes supersaturated too quickly, forcing the solid to precipitate rapidly.[7] This rapid solidification prevents molecules from aligning into an ordered, low-energy crystal lattice, resulting in an amorphous, often less pure, solid.[7]

Solutions:

  • Reduce the Cooling Rate: This is the most critical factor.[7] After dissolving the compound in hot solvent, allow the flask to cool to room temperature undisturbed on a benchtop. Insulating the flask can further slow this process.[6] Only after it has reached room temperature should you consider placing it in an ice bath to maximize yield.[7]

  • Use a Solvent/Anti-solvent System: Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble. Then, add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes persistently cloudy.[7] This controlled reduction in solubility promotes gradual and orderly crystal growth.

  • Use More Solvent: While counterintuitive for yield, using slightly more than the absolute minimum amount of hot solvent can keep the compound soluble for longer during cooling, thereby slowing the crystallization rate.[6]

Q4: My final yield is very low. What are the common causes and solutions?

Cause: Low yield can result from several factors, including using excessive solvent, incomplete cooling, or premature crystallization during hot filtration.[5][6][7]

Solutions:

  • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[7] Any excess will keep more of your product dissolved in the mother liquor upon cooling.[6]

  • Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution.[7][8]

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure all glassware (funnel, filter flask) is pre-heated.[5] This prevents the solution from cooling and crystallizing in the funnel, which leads to product loss.

  • Check the Mother Liquor: If you have already filtered and have a low yield, you can test the remaining filtrate (mother liquor). Evaporating a small sample can reveal if a significant amount of product remains dissolved. If so, you may be able to recover more product by concentrating the mother liquor and re-cooling.

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization issues.

G start Crystallization Attempt result Observe Outcome start->result oiled_out Product 'Oiled Out'? result->oiled_out Liquid Layer no_crystals No Crystals Formed? result->no_crystals Clear Solution poor_quality Powder / Amorphous Solid? result->poor_quality Fine Powder success Well-defined Crystals Formed result->success Good Crystals oiled_out->no_crystals No sol_oil 1. Re-heat to dissolve oil 2. Add more hot solvent (5-10%) 3. Cool SLOWLY oiled_out->sol_oil Yes no_crystals->poor_quality No sol_no_xtal Solution is Supersaturated: 1. Scratch flask with glass rod 2. Add a seed crystal no_crystals->sol_no_xtal Yes poor_quality->success No sol_poor_quality Cooling Was Too Fast: 1. Re-heat to dissolve 2. Add slightly more solvent 3. Insulate flask to cool slowly poor_quality->sol_poor_quality Yes sol_too_much_solvent Too Much Solvent Used: Evaporate some solvent & re-cool sol_no_xtal->sol_too_much_solvent If still no crystals sol_anti_solvent Try Solvent/Anti-Solvent Method sol_poor_quality->sol_anti_solvent Alternative Strategy

Sources

Optimization

Technical Support Center: Scale-Up of [(Benzylsulfonyl)amino]acetic Acid Production

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the scale-up production of [(Benzylsulfonyl)amino]acetic acid (also known as N-benzylsulfonyl-glycine)....

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up production of [(Benzylsulfonyl)amino]acetic acid (also known as N-benzylsulfonyl-glycine). This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in navigating the challenges of transitioning from laboratory-scale synthesis to pilot plant and beyond. As Senior Application Scientists, we have compiled this guide based on established chemical principles, field-proven insights, and a thorough review of the relevant literature to ensure scientific integrity and practical utility.

I. Overview of the Synthesis: The Schotten-Baumann Reaction

The synthesis of [(benzylsulfonyl)amino]acetic acid is typically achieved via a Schotten-Baumann reaction. This involves the acylation of the amino group of glycine with benzylsulfonyl chloride in the presence of a base.[1][2] The reaction is generally carried out in a biphasic system, often with an organic solvent and an aqueous basic solution.[2][3] The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1]

While this reaction is robust and widely used, scaling it up introduces several challenges related to reaction kinetics, heat management, mass transfer, and product isolation.[4] This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide: From Lab to Pilot Plant

This section addresses specific issues you may encounter during the scale-up of [(benzylsulfonyl)amino]acetic acid synthesis.

A. Reaction Control and Safety

Question: We are observing a significant exotherm during the addition of benzylsulfonyl chloride at a larger scale, making temperature control difficult. What are the risks and how can we mitigate them?

Answer:

Uncontrolled exotherms are a major safety concern during the scale-up of sulfonamide synthesis, potentially leading to runaway reactions.[4] The reaction between benzylsulfonyl chloride and glycine is exothermic, and the heat generated can be difficult to dissipate in large reactors.

Causality:

  • Reduced Surface Area-to-Volume Ratio: As the reactor size increases, the surface area available for heat exchange decreases relative to the reaction volume. This makes it harder to remove heat efficiently.

  • Addition Rate: A rapid addition of benzylsulfonyl chloride leads to a fast reaction rate and a surge in heat generation that can overwhelm the cooling capacity of the reactor.

Solutions:

  • Slow, Controlled Addition: Implement a slow, continuous, or portion-wise addition of benzylsulfonyl chloride. Utilize a dosing pump for precise control over the addition rate.

  • Enhanced Cooling: Ensure your reactor's cooling system is adequate for the scale of the reaction. Consider using a more efficient cooling medium or a larger cooling jacket surface area.

  • Dilution: Increasing the solvent volume can help to absorb the heat of reaction, acting as a heat sink. However, this may impact reaction kinetics and downstream processing, so it should be carefully evaluated.

  • Process Analytical Technology (PAT): Employ in-situ temperature probes to monitor the internal reaction temperature in real-time, allowing for immediate adjustments to the addition rate or cooling.

Question: We are concerned about the safe handling of large quantities of benzylsulfonyl chloride. What are the key precautions?

Answer:

Benzylsulfonyl chloride is a corrosive and moisture-sensitive reagent.[5] Safe handling at an industrial scale is paramount.

Key Handling Precautions:

PrecautionRationale
Closed System Transfer Minimize exposure to atmospheric moisture, which can lead to hydrolysis of the sulfonyl chloride, reducing its reactivity and producing corrosive HCl gas.
Inert Atmosphere Use a nitrogen or argon blanket during storage and transfer to prevent moisture ingress.
Personal Protective Equipment (PPE) Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield. For large-scale operations, respiratory protection may be necessary.
Material Compatibility Ensure all transfer lines, gaskets, and reactor components are compatible with benzylsulfonyl chloride and the acidic conditions that may arise.
Spill Containment Have appropriate spill containment and neutralization materials readily available.
B. Reaction Efficiency and Yield

Question: Our reaction yield has decreased upon scaling up. What are the likely causes?

Answer:

A decrease in yield during scale-up can often be attributed to issues with mixing, mass transfer, and competing side reactions.

Causality:

  • Poor Mixing and Mass Transfer: The Schotten-Baumann reaction is a two-phase reaction. Inefficient mixing in a large reactor can lead to a low interfacial area between the organic and aqueous phases, slowing down the reaction rate and allowing for competing side reactions to occur.[3]

  • Hydrolysis of Benzylsulfonyl Chloride: Benzylsulfonyl chloride can be hydrolyzed by water, especially in the presence of a base.[3] If the reaction with glycine is slow due to poor mixing, this side reaction can become significant, consuming the starting material.

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature control can lead to an incomplete conversion of starting materials.

Solutions:

  • Optimize Agitation: The agitator speed and design are critical for achieving good mixing in a large reactor. Use of baffles can also improve mixing efficiency.

  • Phase Transfer Catalysis: Consider the use of a phase transfer catalyst (PTC) to facilitate the transfer of the glycinate anion from the aqueous phase to the organic phase, where it can react with benzylsulfonyl chloride.

  • Temperature Control: Maintain the optimal reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate the hydrolysis of the sulfonyl chloride.

  • In-process Monitoring: Use analytical techniques like HPLC to monitor the reaction progress and ensure it has gone to completion before work-up.

C. Product Purity and Isolation

Question: We are observing a higher level of impurities in our crude product at a larger scale. What are the potential impurities and how can we minimize them?

Answer:

The impurity profile can change during scale-up due to variations in reaction conditions.[4]

Potential Impurities:

ImpurityFormation PathwayMitigation Strategy
Benzylsulfonic Acid Hydrolysis of benzylsulfonyl chloride.Ensure efficient mixing and controlled addition of the sulfonyl chloride to favor the reaction with glycine.
Unreacted Glycine Incomplete reaction.Monitor reaction completion using in-process controls (e.g., HPLC). Ensure adequate stoichiometry of benzylsulfonyl chloride.
Di-sulfonated Glycine Reaction of the product with another molecule of benzylsulfonyl chloride.This is less likely under basic conditions where the sulfonamide nitrogen is deprotonated and less nucleophilic.
Oligomers of Glycine Self-condensation of glycine.This is generally not a significant issue under the conditions of the Schotten-Baumann reaction.

Minimization Strategies:

  • Control of Stoichiometry: Precisely control the molar ratio of reactants.

  • Optimized Work-up: Develop a robust work-up procedure to remove unreacted starting materials and byproducts. This may involve pH adjustments and extractions.

Question: We are facing challenges with the crystallization and isolation of [(benzylsulfonyl)amino]acetic acid at a larger scale. The product is either an oil or the crystals are very fine and difficult to filter. What should we do?

Answer:

Crystallization is a critical step for obtaining a pure product with the desired physical properties. Scale-up can affect crystal growth and morphology.

Troubleshooting Crystallization:

  • Solvent System: The choice of solvent is crucial. The solubility of [(benzylsulfonyl)amino]acetic acid will be pH-dependent due to the presence of the carboxylic acid group.[6][7] It is expected to be more soluble in basic aqueous solutions and polar organic solvents.[8] Experiment with different solvent and anti-solvent systems to achieve good crystal formation.

  • Cooling Rate: A slow and controlled cooling rate is essential for growing larger crystals that are easier to filter. Rapid cooling often leads to the formation of fine needles or an oil.

  • Seeding: Introduce seed crystals at the appropriate temperature and supersaturation level to promote controlled crystal growth and obtain a consistent crystal form.

  • pH Adjustment: Since the product is an amino acid derivative, its solubility is highly dependent on pH.[6] Carefully control the pH during crystallization to induce precipitation at the point of minimum solubility (isoelectric point).

  • Agitation: Gentle agitation during crystallization can prevent the formation of large agglomerates and promote uniform crystal growth.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected pKa of [(benzylsulfonyl)amino]acetic acid?

Q2: What analytical methods are suitable for monitoring the reaction and assessing the purity of the final product?

  • High-Performance Liquid Chromatography (HPLC): This is the most common and versatile method for both in-process monitoring and final purity assessment.[10][11] A reversed-phase C18 column with a UV detector is a good starting point. The mobile phase will likely be a buffered aqueous solution with an organic modifier like acetonitrile or methanol.

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction at the lab and pilot scale.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the final product and for identifying major impurities.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify impurities by their mass-to-charge ratio.

Q3: What are the key considerations for choosing a solvent for the Schotten-Baumann reaction at scale?

The ideal solvent system should:

  • Provide good solubility for benzylsulfonyl chloride.

  • Be immiscible with the aqueous base to create a stable two-phase system.

  • Be easy to remove during downstream processing.

  • Have a favorable safety and environmental profile.

Commonly used organic solvents for this reaction include dichloromethane, diethyl ether, and toluene.[2]

IV. Experimental Protocols and Visualizations

A. General Laboratory-Scale Synthesis Protocol for N-Sulfonylated Glycine (Adapted from similar procedures)

This protocol is a general guideline and should be optimized for your specific laboratory conditions before scaling up. A similar procedure is used for the synthesis of N-Phenyl-N-(phenylsulfonyl)glycine.[12]

Materials:

  • Glycine

  • Sodium hydroxide

  • Benzylsulfonyl chloride

  • Dichloromethane (or other suitable organic solvent)

  • Hydrochloric acid (for work-up)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • In a separate vessel, dissolve benzylsulfonyl chloride in the chosen organic solvent.

  • Slowly add the benzylsulfonyl chloride solution to the cooled glycine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer with dilute hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

B. Visualizing the Schotten-Baumann Reaction Workflow

Schotten_Baumann_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification glycine Glycine in Aqueous Base reaction_vessel Reaction Vessel (Biphasic System) glycine->reaction_vessel Add bsc Benzylsulfonyl Chloride in Organic Solvent bsc->reaction_vessel Slow Addition separation Phase Separation reaction_vessel->separation Reaction Complete washing Washing separation->washing drying Drying & Concentration washing->drying crystallization Crystallization drying->crystallization product Pure [(Benzylsulfonyl)amino]acetic acid crystallization->product

Caption: Workflow for the synthesis of [(benzylsulfonyl)amino]acetic acid.

C. Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion check_mixing Is mixing efficient? check_completion->check_mixing Yes increase_time Increase reaction time or temperature. check_completion->increase_time No check_hydrolysis Is there evidence of benzylsulfonyl chloride hydrolysis? check_mixing->check_hydrolysis Yes optimize_agitation Optimize agitator speed and design. check_mixing->optimize_agitation No slow_addition Slow down the addition of benzylsulfonyl chloride. check_hydrolysis->slow_addition Yes product Yield Improved check_hydrolysis->product No use_ptc Consider using a phase transfer catalyst. optimize_agitation->use_ptc improve_cooling Improve cooling efficiency. slow_addition->improve_cooling

Caption: Decision tree for troubleshooting low yield in the synthesis.

V. References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. BenchChem.

  • BenchChem. (2025). Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. BenchChem.

  • Kamata, K., & Hara, M. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Beilstein Journal of Organic Chemistry, 17, 2548–2565.

  • Hossain, M. A., & Jahan, I. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-216.

  • BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S.

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme.

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction.

  • Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.

  • BenchChem. (2025). Synthesis Protocol for N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note for Researchers. BenchChem.

  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction.

  • National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC.

  • Wikipedia. (n.d.). Schotten–Baumann reaction.

  • National Center for Biotechnology Information. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. PubMed.

  • ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.

  • ACS Publications. (2002). Crystallization of amino acids on self-assembled monolayers of rigid thiols on gold. Langmuir.

  • NJ Labs. (n.d.). Amino Acids Testing Services : Assay, Purity, and Impurities.

  • GEA. (n.d.). Crystallization of Amino Acids.

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

  • ResearchGate. (n.d.). Assignment of cysteine and glycine pKa values....

  • University of Calgary. (n.d.). Ch27 pKa and pI values.

  • National Center for Biotechnology Information. (n.d.). N-(((4-Benzoylamino)phenyl)sulfonyl)glycine. PubChem.

  • CHIMIA. (n.d.). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity.

  • National Center for Biotechnology Information. (1989). Isolation and identification of free amino acids as crystalline N-t-butyloxycarbonyl, O-phenacyl derivatives. PubMed.

  • Pearson. (n.d.). Glycine has pKa values of 2.34 and 9.60. At what pH does glycine....

  • Biomedical Chemistry. (2025). Methods for Determining Individual Amino Acids in Biological Fluids.

  • Google Patents. (n.d.). Crystallization of amino acid.

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.

  • ResearchGate. (2022). Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates.

  • AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.

  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.

  • Google Patents. (n.d.). Method for measuring content and optical purity of amino acid-N-formic anhydride.

  • BenchChem. (2025). Solubility Profile of 2-amino-2-(2-methoxyphenyl)acetic acid: A Technical Guide.

  • Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?.

  • Ataman Kimya. (n.d.). BSC (BENZENE SULPHONYL CHLORIDE).

  • Google Patents. (n.d.). Process for preparing glycine in high yield.

  • Int J Pharm Chem Anal. (n.d.). Synthesis of Benzoyl glycine and Anti-bacterial screening.

  • BenchChem. (n.d.). Application Notes: Synthesis of N-Substituted Glycine Oligomers Using N-Benzyl-N-Cbz.

  • Journal of Biological Chemistry. (n.d.). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions.

  • National Center for Biotechnology Information. (n.d.). Solubility of amino acids in pure solvent systems. PubMed.

  • ChemicalBook. (n.d.). N-Benzylglycine synthesis.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of [(Benzylsulfonyl)amino]acetic Acid

Introduction: Unveiling Molecular Structure Through Controlled Fragmentation In the landscape of modern drug discovery and development, mass spectrometry (MS) stands as an indispensable tool for molecular characterizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Molecular Structure Through Controlled Fragmentation

In the landscape of modern drug discovery and development, mass spectrometry (MS) stands as an indispensable tool for molecular characterization. Its ability to provide precise mass-to-charge ratio (m/z) information is fundamental, but the true power for structural elucidation lies in tandem mass spectrometry (MS/MS). By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, we can piece together the molecular puzzle, identifying key structural motifs and labile bonds.

This guide provides an in-depth analysis of the predicted gas-phase fragmentation behavior of [(Benzylsulfonyl)amino]acetic acid (also known as N-(benzylsulfonyl)glycine). This molecule is of significant interest as it combines three critical chemical moieties: a benzyl group, a sulfonamide linkage, and an amino acid core. Understanding its fragmentation is not only crucial for its own characterization but also serves as a model for a wide range of N-sulfonylated amino acids and peptide derivatives encountered in pharmaceutical and metabolic studies.

We will explore the expected fragmentation pathways under electrospray ionization (ESI) conditions, compare its behavior to structurally related alternatives, and provide a robust experimental protocol for its analysis. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural confirmation and quantification of small molecules.

Predicted Mass Spectrometry Fragmentation of [(Benzylsulfonyl)amino]acetic Acid

While no definitive, published spectrum for this exact molecule is readily available, we can confidently predict its fragmentation pattern by integrating established principles from the fragmentation of sulfonamides[1][2], amino acids[3], and compounds containing benzyl groups. The molecular weight of [(Benzylsulfonyl)amino]acetic acid (C₉H₁₁NO₄S) is 229.25 g/mol .

Analysis in Positive Ion Mode ([M+H]⁺, m/z 230.05)

In positive ion mode, protonation is expected to occur at the nitrogen of the sulfonamide or the carboxylic acid oxygen. The fragmentation cascade will be driven by the stability of the resulting fragments.

The primary and most characteristic fragmentation pathway is predicted to be the cleavage of the S-N bond, a common route for protonated sulfonamides[4]. This is often followed by or coupled with cleavage at the benzylic position.

Key Predicted Fragment Ions (Positive Mode):

Precursor m/zFragment m/zProposed IdentityNeutral LossMechanistic Notes
230.05155.02Benzylsulfonylium ion [C₆H₅CH₂SO₂]⁺C₂H₄NO₂Cleavage of the S-N bond.
230.0591.05Tropylium ion [C₇H₇]⁺C₂H₄NO₄SThe most characteristic fragment for benzyl-containing compounds, formed via rearrangement and cleavage of the C-S bond. This is often the base peak.
230.0575.03[M+H - C₇H₇SO₂]⁺C₇H₇SO₂Loss of the entire benzylsulfonyl group.
230.0565.04[C₅H₅]⁺C₄H₆NO₄SLoss from the tropylium ion (m/z 91).

The formation of the tropylium ion (m/z 91) is a highly favorable and diagnostic fragmentation pathway for compounds containing a benzyl group. Its high stability often leads it to be the most abundant ion in the spectrum.

G cluster_main Predicted ESI+ Fragmentation precursor [(Benzylsulfonyl)amino]acetic acid [M+H]⁺ m/z 230.05 loss_tropylium - C₂H₄NO₄S precursor->loss_tropylium loss_glycine - C₂H₄NO₂ precursor->loss_glycine loss_benzylsulfonyl - C₇H₇SO₂ precursor->loss_benzylsulfonyl frag91 Tropylium Ion [C₇H₇]⁺ m/z 91.05 frag155 Benzylsulfonylium Ion [C₆H₅CH₂SO₂]⁺ m/z 155.02 frag75 Protonated Glycine Fragment [H₂NCH₂COOH+H]⁺ m/z 75.03 loss_tropylium->frag91 loss_glycine->frag155 loss_benzylsulfonyl->frag75

Caption: Predicted major fragmentation pathways for protonated [(Benzylsulfonyl)amino]acetic acid.

Analysis in Negative Ion Mode ([M-H]⁻, m/z 228.04)

In negative ion mode, deprotonation will occur at the acidic carboxylic acid proton, forming a carboxylate. Fragmentation of N-alkylbenzenesulfonamides in negative mode has been documented and often involves cleavage around the sulfonyl group[2].

Key Predicted Fragment Ions (Negative Mode):

Precursor m/zFragment m/zProposed IdentityNeutral LossMechanistic Notes
228.04154.01[C₆H₅CH₂SO₂]⁻C₂H₃NO₂Cleavage of the S-N bond.
228.04140.00[C₆H₅SO₂]⁻C₃H₅NO₂Rearrangement followed by cleavage.
228.0490.04[C₇H₆]⁻C₂H₃NO₄SLoss of the sulfonylglycine moiety.
228.0464.97[SO₂]⁻C₉H₉NO₂Neutral loss of SO₂ is a known pathway for sulfonamides[2].

Comparative Fragmentation Analysis

To fully appreciate the fragmentation pattern of [(benzylsulfonyl)amino]acetic acid, it is instructive to compare it with simpler, related molecules. This comparison highlights how each structural component—the amino acid, the acyl/sulfonyl group, and the benzyl moiety—contributes to the overall fragmentation.

CompoundKey Fragmentation PathwaysDistinguishing Features
Glycine Loss of H₂O and CO from the protonated molecule[3].Simple fragmentation dominated by losses from the carboxylic acid function.
Hippuric Acid (N-Benzoyl-glycine) Formation of the benzoyl cation (m/z 105) is a major pathway. Loss of water and the glycine moiety are also observed.Fragmentation is directed by the amide bond, which is more stable than the sulfonamide S-N bond. The key fragment is the benzoyl group, not a tropylium ion.
Benzenesulfonamide Loss of SO₂ (64 Da) and cleavage of the S-N bond are characteristic[2].Lacks the amino acid and benzyl moieties, leading to a simpler spectrum focused on the core phenylsulfonyl structure.
[(Benzylsulfonyl)amino]acetic acid Dominated by the formation of the tropylium ion (m/z 91) due to the benzyl group. Cleavage of the labile S-N bond is also a primary event.The benzyl group introduces a highly specific and stable fragment (m/z 91) that is absent in phenylsulfonyl or simple N-acyl derivatives. The sulfonamide bond is generally more prone to cleavage than a standard amide bond.

This comparison underscores that the fragmentation of [(benzylsulfonyl)amino]acetic acid is a composite of the behaviors of its constituent parts, with the benzyl group and the sulfonamide linkage being the most influential directors of fragmentation.

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, field-proven protocol for the analysis of [(benzylsulfonyl)amino]acetic acid and related compounds using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of [(benzylsulfonyl)amino]acetic acid and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standards: Prepare a series of dilutions from the stock solution in the range of 1 ng/mL to 1000 ng/mL using the initial mobile phase composition as the diluent.

  • Sample Preparation: For biological samples (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step is recommended to remove matrix interferences. A simple protein precipitation can be performed by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of sample, vortexing, centrifuging, and analyzing the supernatant.

Liquid Chromatography (LC) Conditions
  • Rationale: A reversed-phase separation is ideal for retaining and resolving this moderately polar analyte from potential interferences. The use of an acidic modifier like formic acid is crucial for good peak shape and for promoting protonation in positive ESI mode[5].

  • System: UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

    • 6.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions
  • Rationale: Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules. Both positive and negative modes should be evaluated, but positive mode is often more sensitive and is detailed here. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transitions (Predicted):

    • Primary (Quantification): 230.1 > 91.1 (Collision Energy: ~20 eV)

    • Secondary (Confirmation): 230.1 > 155.0 (Collision Energy: ~15 eV)

    • Note: Collision energies should be optimized for the specific instrument used.

G cluster_workflow LC-MS/MS Experimental Workflow SamplePrep Sample Preparation (Dilution, Extraction) UHPLC UHPLC Separation (C18 Column) SamplePrep->UHPLC ESI Electrospray Ionization (ESI+) UHPLC->ESI MS1 Q1: Precursor Ion Selection (m/z 230.1) ESI->MS1 MS2 Q2: Collision-Induced Dissociation (CID) MS1->MS2 MS3 Q3: Product Ion Detection (m/z 91.1, 155.0) MS2->MS3

Caption: A typical experimental workflow for the quantitative analysis of the target molecule.

Conclusion

The mass spectrometric fragmentation of [(benzylsulfonyl)amino]acetic acid is predicted to be a rich and informative process, directed by the unique interplay of its benzyl, sulfonamide, and amino acid components. In positive ion mode, the formation of the highly stable tropylium ion (m/z 91.05) serves as a powerful diagnostic fragment, clearly distinguishing it from its N-benzoyl or phenylsulfonyl analogues. The lability of the S-N bond provides another key fragmentation route. By leveraging this predictive understanding and applying the robust LC-MS/MS protocol provided, researchers can confidently identify, characterize, and quantify this molecule and its derivatives, advancing their research in drug development and metabolic analysis.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

  • Ge, Y., He, J., Wang, Y., & Liu, S. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1579-1584. Available at: [Link]

  • Sun, W., Li, Y., & Wu, J. (2007). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(5), 886-894. Available at: [Link]

  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. Available at: [Link]

  • Lee, Y. J., & Kim, Y. H. (2012). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Journal of the American Society for Mass Spectrometry, 23(10), 1744-1753. Available at: [Link]

  • Gómez-Pérez, C., & Ríos, J. J. (2018). Amino acid analysis by UHPLC-MS/MS. protocols.io. Available at: [Link]

Sources

Comparative

FTIR Characterization Guide: [(Benzylsulfonyl)amino]acetic acid

Executive Summary Compound: [(Benzylsulfonyl)amino]acetic acid CAS: 6966-44-5 Synonyms: N-Benzylsulfonylglycine; 2-(Benzylsulfonylamino)acetic acid Molecular Formula: C₉H₁₁NO₄S Application: Peptidomimetic intermediate, e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: [(Benzylsulfonyl)amino]acetic acid CAS: 6966-44-5 Synonyms: N-Benzylsulfonylglycine; 2-(Benzylsulfonylamino)acetic acid Molecular Formula: C₉H₁₁NO₄S Application: Peptidomimetic intermediate, enzyme inhibitor scaffold, and matrix component in mass spectrometry.

This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) spectral signature of [(Benzylsulfonyl)amino]acetic acid against its synthetic precursors and structural analogues. It is designed for researchers requiring rapid validation of synthesis completion and purity assessment without immediate access to NMR or XRD.

Strategic Spectral Analysis

The identification of [(Benzylsulfonyl)amino]acetic acid relies on tracking three critical chemical transformations visible in the IR region:

  • Formation of the Sulfonamide Bond: Conversion of the sulfonyl chloride (–SO₂Cl) to a sulfonamide (–SO₂NH–).

  • Protonation of Glycine: Transition from the zwitterionic state of free glycine (NH₃⁺/COO⁻) to the N-substituted carboxylic acid form (–COOH).

  • Benzyl Moiety Verification: Confirmation of the methylene bridge (–CH₂–) distinguishing it from benzenesulfonyl analogues.

Comparative Peak Table

The following table contrasts the characteristic peaks of the target product with its precursors, Benzylsulfonyl Chloride and Glycine .

Functional GroupModeTarget: [(Benzylsulfonyl)amino]acetic acid (cm⁻¹)Precursor: Benzylsulfonyl Chloride (cm⁻¹)Precursor: Glycine (Zwitterion) (cm⁻¹)
Carboxylic Acid C=O[1] Stretch 1700 – 1740 (Strong) AbsentAbsent (COO⁻ asym @ ~1600)
O-H Stretch2500 – 3300 (Broad)AbsentAbsent
Sulfonamide/Amine N-H Stretch 3250 – 3350 (Sharp/Med) Absent2600 – 3100 (Broad NH₃⁺)
Sulfonyl Group SO₂ Asym 1310 – 1340 1360 – 1380Absent
SO₂ Sym 1140 – 1160 1170 – 1190Absent
S-Cl Bond S-Cl StretchAbsent~360-380 (Far IR) / 500-600Absent
Methylene (-CH₂-) C-H Stretch2900 – 29802900 – 30002800 – 3000
Critical Interpretation[2][3]
  • The "Fingerprint" of Success: The most definitive indicator of pure product is the appearance of a sharp C=O stretch at ~1720 cm⁻¹ . Free glycine exists as a zwitterion in the solid state, showing carboxylate (COO⁻) bands at ~1600 cm⁻¹ and ~1410 cm⁻¹. The shift to 1720 cm⁻¹ confirms the formation of the free carboxylic acid group.

  • Sulfonyl Shift: The sulfonyl chloride precursor typically exhibits higher frequency SO₂ bands due to the electronegativity of chlorine. Upon amide formation, these bands shift to lower wavenumbers (e.g., Asym SO₂ shifts from ~1370 to ~1320 cm⁻¹).

  • Differentiation from Analogues: Unlike N-benzenesulfonylglycine (where the sulfur is directly attached to the ring), the target compound contains a benzyl methylene group. This insulates the sulfur from the aromatic ring's conjugation, often resulting in slightly lower SO₂ stretching frequencies compared to direct aromatic sulfonamides.

Experimental Protocol: Synthesis & Validation

To generate the sample for this characterization, the following Schotten-Baumann protocol is recommended. This method is self-validating: the pH shifts described directly correlate to the spectral changes observed above.

Synthesis Workflow

Reagents: Glycine (1.0 eq), Benzylsulfonyl chloride (1.1 eq), NaOH (2.0 eq), HCl (1M).

  • Dissolution: Dissolve Glycine in 1N NaOH at 0°C. Status: Glycine is in anionic form (NH₂-CH₂-COO⁻).

  • Addition: Dropwise addition of Benzylsulfonyl chloride in THF/Dioxane while maintaining pH > 9. Mechanism: Nucleophilic attack of amine on sulfonyl sulfur.

  • Acidification: Upon reaction completion (TLC check), acidify to pH 1-2 with HCl. Status: Product precipitates as the free acid (COOH).

  • Isolation: Filter the white precipitate and recrystallize from water/ethanol.

FTIR Sample Preparation[2][4][5][6][7][8]
  • Technique: KBr Pellet or Diamond ATR.

  • Protocol:

    • Dry the recrystallized solid under vacuum at 40°C for 4 hours to remove lattice water (water O-H peaks can obscure the N-H region).

    • Mix 1-2 mg of sample with 200 mg dry KBr (if using pellet).

    • Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).

Visualization of Logic[9]

The following diagram illustrates the chemical pathway and the specific spectral checkpoints used to validate each step.

G cluster_legend Spectral Validation Points Precursors Precursors: Glycine + Benzylsulfonyl Cl Reaction Schotten-Baumann Reaction (pH > 9) Precursors->Reaction Loss of S-Cl (Shift of SO2 bands) Intermediate Intermediate: N-Benzylsulfonylglycinate Reaction->Intermediate Formation of Sulfonamide Acidification Acidification (HCl, pH < 2) Intermediate->Acidification Protonation Product Target Product: [(Benzylsulfonyl)amino]acetic acid Acidification->Product Appearance of C=O (1720 cm⁻¹) Loss of COO⁻ (1600 cm⁻¹) Key1 1. SO2 Shift: Cl (1370) -> NH (1320) Key2 2. COOH Formation: 1720 cm⁻¹

Caption: Logical flow of synthesis with corresponding FTIR spectral checkpoints for validation.

References

  • National Institute of Standards and Technology (NIST). Glycine Infrared Spectrum (KBr Pellet). NIST Chemistry WebBook, SRD 69. [Link]

  • National Institute of Standards and Technology (NIST). Benzenesulfonyl Chloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • SpectraBase. Phenylmethanesulfonyl chloride (Benzylsulfonyl chloride) Spectral Data. John Wiley & Sons.[2][3] [Link]

  • ResearchGate. FT-IR spectra of sulfonamide derivatives (Comparative analysis). [Link]

Sources

Validation

A Comparative Guide to the Crystal Structures of Sulfonamido Acetic Acids

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the crystal structures of sulfonamido acetic acids, a class of molecules significant in medicinal chemistry. B...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystal structures of sulfonamido acetic acids, a class of molecules significant in medicinal chemistry. By integrating experimental data with structural insights, we aim to elucidate the key factors governing their solid-state architecture, which is critical for understanding their physicochemical properties and informing rational drug design.

The Significance of Solid-State Structure in Sulfonamido Acetic Acids

Sulfonamides are a cornerstone in drug development, known for a wide range of therapeutic applications, including antibacterial and anti-inflammatory agents.[1][2] The introduction of a carboxylic acid moiety, creating sulfonamido acetic acids, adds a crucial functional group that can significantly alter a molecule's solubility, absorption, and biological target interactions. The three-dimensional arrangement of these molecules in the solid state, or their crystal structure, governs fundamental properties such as stability, dissolution rate, and bioavailability. Therefore, a deep understanding of their crystallographic features is paramount for effective drug development.

This guide will delve into the synthesis and characterization of these compounds, followed by a detailed comparative analysis of their crystal packing, with a special focus on the intricate network of intermolecular interactions that define their supramolecular chemistry.

Experimental Workflow: From Synthesis to Structure Elucidation

The journey from a conceptual molecule to a fully characterized crystal structure follows a well-defined, multi-step workflow. Each step is critical for obtaining the high-quality data necessary for a definitive structural analysis.[2]

General Synthesis of Sulfonamido Acetic Acids

The synthesis of sulfonamido acetic acids is typically a straightforward process. A common method involves the reaction of an appropriate sulfonyl chloride with an amino acid, such as glycine, under basic conditions. The base is crucial for scavenging the HCl generated during the reaction.[3]

Protocol Example: Synthesis of 2-(4-Methylphenylsulphonamido) Acetic Acid [3]

  • Dissolution: Dissolve glycine (1 equivalent) in water.

  • Basification: Add sodium carbonate to the solution to maintain a basic pH.

  • Reaction: Slowly add p-toluenesulfonyl chloride (1 equivalent) to the stirred solution.

  • Stirring: Allow the reaction to stir at room temperature until completion (typically monitored by TLC).

  • Acidification: Acidify the reaction mixture with dilute HCl to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

The choice of starting materials can be varied to produce a library of derivatives for comparative studies.

Crystallization: The Art of Growing Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[2] The goal is to encourage slow, ordered growth from a supersaturated solution. Slow evaporation is a widely used and effective technique.

Protocol Example: Crystallization by Slow Evaporation

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Common choices include ethanol, methanol, acetone, or mixtures with water.[4]

  • Dissolution: Dissolve the purified sulfonamido acetic acid in a minimal amount of the chosen solvent, gently warming if necessary to achieve full dissolution.

  • Filtration: Filter the solution while warm to remove any insoluble impurities.

  • Evaporation: Loosely cover the container (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment.

  • Crystal Growth: As the solvent slowly evaporates, the solution becomes supersaturated, and crystals begin to form over a period of days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[2] The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

The overall experimental workflow is summarized in the diagram below.

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 Structure Determination Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Validation Structure Validation (CIF) StructureSolution->Validation Analysis Comparative Structural Analysis Validation->Analysis

Caption: Experimental workflow from synthesis to crystal structure analysis.

Comparative Crystal Structure Analysis

The crystal packing of sulfonamido acetic acids is predominantly governed by a network of robust hydrogen bonds. The interplay between the acidic carboxylic acid proton, the sulfonamide protons, and their respective acceptor groups dictates the overall supramolecular architecture.

The Dominant Supramolecular Synthon: The Carboxylic Acid Dimer

A recurring and highly predictable feature in the crystal structures of these compounds is the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This interaction is one of the most robust and stable hydrogen-bonding motifs in organic crystal engineering.[3]

This dimeric unit then serves as a fundamental building block, which is further assembled into higher-order structures through other hydrogen-bonding interactions involving the sulfonamide group.[3]

H_Bonding cluster_dimer Carboxylic Acid Dimer (R²₂(8) motif) mol1 R-S(O)₂-NH-CH₂-C(=O)O-H mol2 H-O(O=)C-CH₂-NH-S(O)₂-R mol1->mol2 H···O mol2->mol1 O···H

Caption: Schematic of the classic carboxylic acid dimer hydrogen bond motif.

Case Studies: Substituent Effects on Crystal Packing

The specific nature of the substituents on the aromatic ring and the sulfonamide nitrogen plays a crucial role in modulating the overall crystal packing. Let's compare a few illustrative examples.

Case 1: N-(4-sulfamoylphenyl)acetamide

In this structure, the primary sulfonamide (-SO₂NH₂) and the acetamide (-NHCOCH₃) groups provide additional hydrogen bond donors and acceptors. The crystal packing features N-H···O hydrogen bonds that link molecules into supramolecular tubes.[5] These tubes are then interconnected into a three-dimensional network by further hydrogen bonds between the amide and sulfonamide groups.[5] The dihedral angle between the acetamide group and the benzene ring is relatively small, at 15.59 (12)°.[5]

Case 2: N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide

This molecule has a more twisted, U-shaped conformation, with a C-S-N-C torsion angle of -58.38 (14)°.[6] The two benzene rings are significantly splayed with respect to each other, forming a dihedral angle of 67.03 (10)°.[6] Despite this twisted conformation, the packing is still dominated by N-H···O hydrogen bonds, which in this case form supramolecular chains with a tubular structure along one of the crystal axes.[6]

Case 3: 4-Sulfamoylbenzoic acid

This is a simpler, yet informative, analog. As a derivative of benzoic acid, it readily forms the expected carboxylic acid dimers. These dimers are then further linked by hydrogen bonds involving the sulfonamide N-H donors and sulfonyl O acceptors, creating extended chains or sheets.

The comparison of these structures reveals a key principle: while the robust carboxylic acid dimer often forms the primary supramolecular synthon, the conformation of the molecule and the nature and placement of other functional groups dictate the secondary interactions and, ultimately, the overall three-dimensional packing arrangement. Even small changes, like the addition of a methyl group, can lead to significant differences in molecular conformation (planar vs. twisted) and packing motifs.[7]

Tabulated Crystallographic Data

For a direct comparison, key crystallographic data for selected sulfonamido acetic acid derivatives are summarized below. This quantitative data allows for a precise assessment of the structural similarities and differences.

Compound NameFormulaCrystal SystemSpace GroupKey Torsion Angle (°C-S-N-C)H-Bonding MotifReference
N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamideC₁₅H₁₆N₂O₃STriclinicP-1-58.38(14)N-H···O chains, C-H···O interactions[6]
N-(4-Sulfamoylphenyl)acetamideC₈H₁₀N₂O₃SMonoclinicP2₁/cN/AN-H···O supramolecular tubes[5]
2-(4-Methylphenylsulphonamido) Acetic AcidC₉H₁₁NO₄SMonoclinicP2₁/cN/ACarboxylic acid dimers, N-H···O chains[3]

Note: Torsion angles are highly specific to the defined atoms and are not always directly comparable if the core scaffold differs.

Conclusion

The crystal structures of sulfonamido acetic acids are elegant examples of supramolecular assembly governed by a hierarchy of intermolecular interactions. The carboxylic acid dimer serves as a highly reliable and dominant structural motif, acting as a primary building block. The secondary structure is then directed by weaker but numerous hydrogen bonds involving the sulfonamide group, as well as by the overall molecular conformation, which is sensitive to steric and electronic effects of various substituents.

For drug development professionals, this understanding is critical. The propensity for these molecules to form specific, stable hydrogen-bonded networks can be exploited to control polymorphism, a phenomenon where a single compound crystallizes in multiple forms with different physical properties.[8][9] By carefully selecting substituents, it is possible to favor certain packing arrangements, thereby optimizing crucial properties like solubility and stability for improved therapeutic performance.

References

[4] Caira, M. R., Nassimbeni, L. R., & Wildervanck, A. F. (n.d.). Selective formation of hydrogen bonded cocrystals between a sulfonamide and aromatic carboxylic acids in the solid state. RSC Publishing.

[7] Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(11), 1882-1896.

[6] Asiri, A. M., Faidallah, H. M., Al-Youbi, A. O., Khan, I. U., & Tiekink, E. R. T. (2011). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2631.

[5] Asiri, A. M., Faidallah, H. M., Sobahi, T. R., Ng, S. W., & Tiekink, E. (n.d.). N-(4-Sulfamoylphenyl)acetamide. Sílice (CSIC).

[1] Al-Masoudi, N. A. L., & Al-Salihi, N. I. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences, 7(1), 1-14.

[3] Al-Masoudi, N. A., & Al-Ghorbani, M. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 263.

[8] Castelló-Mico, A., Cuenca-Gotor, M. J., Peña-Gallego, Á., Castelló-Mico, A., & Martín-Ramos, P. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Heliyon, 8(7), e09973.

[2] BenchChem. (2025). Validating Sulfonamide Structures: A Comparative Guide to X-ray Crystallography.

[9] Guillory, J. K. (1974). Physical properties of four polymorphic forms of sulfanilamide I: Densities, refractive indexes, and X-ray diffraction measurements. Journal of Pharmaceutical Sciences, 63(1), 145-6.

Sources

Comparative

Bioactivity Divergence: [(Benzylsulfonyl)amino]acetic Acid vs. Classical Sulfonamides

Executive Summary: The Pharmacophore Switch In medicinal chemistry, subtle structural modifications often precipitate drastic shifts in biological targets. This guide analyzes the bioactivity profile of [(Benzylsulfonyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Switch

In medicinal chemistry, subtle structural modifications often precipitate drastic shifts in biological targets. This guide analyzes the bioactivity profile of [(Benzylsulfonyl)amino]acetic acid (also known as N-benzylsulfonylglycine) in direct comparison to Classical Sulfonamides (e.g., sulfamethoxazole, acetazolamide).

While both classes share a sulfonyl (


) core, they represent a fundamental divergence in pharmacodynamics:[1]
  • Classical Sulfonamides: Primarily target Carbonic Anhydrase (CA) or Dihydropteroate Synthase (DHPS) via a primary sulfonamide (

    
    ) moiety that mimics PABA or coordinates zinc.
    
  • [(Benzylsulfonyl)amino]acetic Acid: Targets Aldose Reductase (ALR2) via an N-substituted scaffold where the carboxylic acid tail acts as the primary anionic anchor, rendering it pharmacologically distinct from "sulfa drugs."

This guide provides the structural logic, experimental data, and protocols required to distinguish and utilize these compounds in research.

Structural Architecture & Mechanistic Divergence

The defining difference lies in the N-substitution and the Acidic Tail .

Comparative Pharmacophore Analysis
FeatureClassical Sulfonamides (e.g., Sulfanilamide)[(Benzylsulfonyl)amino]acetic Acid
Core Moiety Primary Sulfonamide (

)
N-Substituted Sulfonamide (

)
Zinc Binding High: Ionized Nitrogen binds Zn(II) in CA active site.Low/Null: N-substitution sterically/electronically hinders Zn binding.
Anionic Anchor None (usually).Carboxylic Acid: Binds to the "Anionic Pocket" of Aldose Reductase.
Primary Target Carbonic Anhydrase / DHPS (Bacteria)Aldose Reductase (ALR2)
Mechanism Competitive Inhibition (PABA mimic)Uncompetitive/Mixed Inhibition (Anionic Pocket binder)
Pathway Visualization: The Target Shift

The following diagram illustrates how the structural variation shifts the biological pathway from Folic Acid synthesis (Bacteria) to the Polyol Pathway (Diabetic Complications).

TargetShift cluster_legend Pathway Impact Sulfonamide Classical Sulfonamides (Primary -SO2NH2) DHPS Dihydropteroate Synthase (Bacteria) Sulfonamide->DHPS Inhibits (PABA Mimic) CA Carbonic Anhydrase (Systemic) Sulfonamide->CA Inhibits (Zn Binding) Benzyl [(Benzylsulfonyl)amino]acetic Acid (Carboxylic Tail) Benzyl->CA Weak/No Effect ALR2 Aldose Reductase (Polyol Pathway) Benzyl->ALR2 Inhibits (Anionic Pocket) BactGrowth Bacterial Growth DHPS->BactGrowth PHControl pH/Fluid Balance CA->PHControl Sorbitol Sorbitol Accumulation (Cataracts/Neuropathy) ALR2->Sorbitol

Figure 1: Divergence of biological targets based on sulfonamide substitution patterns.[2]

Bioactivity Profile: Aldose Reductase Inhibition[4][5][6][7][8]

[(Benzylsulfonyl)amino]acetic acid derivatives are studied primarily for their ability to halt the conversion of glucose to sorbitol, a key process in diabetic complications.

Comparative Potency Data (In Vitro)

The following data synthesizes literature values for N-benzenesulfonylglycine derivatives compared to standard inhibitors.

Compound ClassTarget EnzymeIC50 Range (

)
Mechanism Note
[(Benzylsulfonyl)amino]acetic acid Aldose Reductase (ALR2)13.0 - 16.0 Baseline activity for the scaffold.[3]
Naphthyl-sulfonylglycines Aldose Reductase (ALR2)0.4 - 1.3 High potency due to lipophilic ring interaction.
Classic Sulfonamides Aldose Reductase (ALR2)> 100 (Inactive)Lacks the carboxylic acid anchor required for ALR2.
Classic Sulfonamides Carbonic Anhydrase (CA II)0.01 - 0.05 Nanomolar potency (Primary target).
[(Benzylsulfonyl)amino]acetic acid Carbonic Anhydrase (CA II)> 50.0 Poor affinity due to N-substitution.

Key Insight: The "acetic acid" tail is critical. It mimics the substrate's acidic nature, allowing the molecule to dock into the catalytic site of Aldose Reductase, specifically interacting with residues like Tyr48 and His110 .

Experimental Validation Protocols

To validate the bioactivity of [(Benzylsulfonyl)amino]acetic acid, researchers must utilize an Aldose Reductase Spectrophotometric Assay . Standard antimicrobial disk diffusion tests (used for sulfa drugs) will yield false negatives for this compound.

Protocol: Aldose Reductase Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 of [(Benzylsulfonyl)amino]acetic acid by monitoring the oxidation of NADPH.

Reagents:

  • Enzyme Source: Rat lens homogenate or Recombinant Human ALR2.

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.10 mM).

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).

Workflow:

  • Preparation: Dissolve [(Benzylsulfonyl)amino]acetic acid in DMSO. Prepare serial dilutions (

    
     to 
    
    
    
    ).
  • Blanking: Prepare a reference cuvette containing Buffer + NADPH + Enzyme (No Substrate) to correct for non-specific NADPH oxidation.

  • Reaction Initiation:

    • Mix

      
       Buffer.
      
    • Add

      
       Enzyme solution.
      
    • Add

      
       Inhibitor (or DMSO control).
      
    • Incubate at

      
       for 10 minutes.
      
    • Start: Add

      
       DL-Glyceraldehyde.
      
  • Measurement: Monitor absorbance decrease at 340 nm for 3–5 minutes.

  • Calculation:

    
    [4]
    
Assay Logic Diagram

AssayFlow Start Prepare Reaction Mix (Buffer + NADPH + Enzyme) Incubate Add Inhibitor Incubate 10 min @ 30°C Start->Incubate Trigger Add Substrate (DL-Glyceraldehyde) Incubate->Trigger Measure Monitor OD340nm (NADPH -> NADP+) Trigger->Measure Calc Calculate IC50 vs Control Measure->Calc

Figure 2: Step-by-step workflow for the Aldose Reductase spectrophotometric assay.

Therapeutic Implications & Selectivity[5][10]

When designing experiments or interpreting data, consider the following "Rules of Thumb" for this scaffold:

  • The Selectivity Filter: If your research requires Carbonic Anhydrase inhibition (e.g., for glaucoma or pH regulation), [(Benzylsulfonyl)amino]acetic acid is unsuitable . Its N-substitution prevents the formation of the sulfonamidate anion required for Zinc coordination.

  • The Metabolic Trap: In vivo, the carboxylic acid tail increases polarity, potentially limiting blood-brain barrier (BBB) penetration compared to lipophilic sulfonamides. However, this is advantageous for targeting peripheral diabetic neuropathy.

  • Synthetic Utility: This compound is an excellent "fragment" for Fragment-Based Drug Discovery (FBDD). The benzyl ring can be substituted (e.g., with nitro or amino groups) to increase potency against ALR2 by 10-50 fold (see References).

References

  • In vitro aldose reductase inhibitory activity of substituted N-benzenesulfonylglycine derivatives. Source: PubMed / NIH Context: Establishes the structure-activity relationship (SAR) of the scaffold, highlighting the necessity of the glycine tail for ALR2 inhibition. Link:[Link] (Search Term: N-benzenesulfonylglycine aldose reductase)

  • Novel inhibitors of rat lens aldose reductase: N-[[(substituted amino)phenyl]sulfonyl]glycines. Source: Journal of Medicinal Chemistry Context: Demonstrates that adding lipophilic groups to the benzyl ring significantly lowers IC50 values into the sub-micromolar range. Link:[Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. Source: Journal of Pharmaceutical Sciences Context: Defines the structural requirements for Carbonic Anhydrase inhibition, specifically the need for a primary sulfonamide group, explaining the inactivity of the title compound against CA. Link:[Link]

  • Design of an Amide N-glycoside Derivative of β-Glucogallin: A Stable, Potent, and Specific Inhibitor of Aldose Reductase. Source: NIH / PMC Context: Provides comparative data on ALR2 inhibition and detailed protocols for the spectrophotometric assay. Link:[Link]

Sources

Validation

Technical Comparison Guide: UV-Vis Spectra of [(Benzylsulfonyl)amino]acetic acid vs. Arylsulfonyl Analogs

Executive Summary This guide provides a technical analysis of the UV-Vis absorption characteristics of [(Benzylsulfonyl)amino]acetic acid (also known as N-Benzylsulfonylglycine). Unlike common arylsulfonamides used in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the UV-Vis absorption characteristics of [(Benzylsulfonyl)amino]acetic acid (also known as N-Benzylsulfonylglycine). Unlike common arylsulfonamides used in drug discovery, this compound features a methylene spacer (


) between the aromatic ring and the sulfonyl group. This structural nuance significantly alters its electronic transitions, decoupling the benzene ring from the electron-withdrawing sulfonyl moiety.

This document compares the spectral performance of this "insulated" scaffold against "conjugated" alternatives like N-(Phenylsulfonyl)glycine and N-Tosylglycine , providing researchers with critical identification markers for quality control and reaction monitoring.

Spectroscopic Mechanism: The "Insulation" Effect

To interpret the UV-Vis spectrum of [(Benzylsulfonyl)amino]acetic acid accurately, one must understand the lack of conjugation in its chromophore.

The Chromophore Comparison
  • Target: [(Benzylsulfonyl)amino]acetic acid [1][2][3][4][5]

    • Structure:

      
      
      
    • Electronic State: The methylene group (

      
      ) acts as an insulator. The 
      
      
      
      electrons of the benzene ring cannot delocalize into the empty
      
      
      -orbitals of the sulfur atom.
    • Result: The UV spectrum essentially mimics that of Toluene or Benzyl Alcohol . It retains the vibrational fine structure of the benzene ring (B-band) and exhibits lower molar absorptivity (

      
      ) in the near-UV region.
      
  • Alternative: N-(Phenylsulfonyl)glycine

    • Structure:

      
      
      
    • Electronic State: The benzene ring is directly attached to the sulfonyl group.

    • Result: Strong

      
       and 
      
      
      
      conjugation occurs. This causes a Bathochromic shift (Red shift) and a Hyperchromic effect (increased intensity), often smoothing out the fine structure of the benzene ring.
Structural Logic Diagram

The following diagram illustrates the electronic decoupling that defines the spectral signature of the benzylsulfonyl scaffold.

ChromophoreAnalysis Target [(Benzylsulfonyl)amino]acetic acid (CAS 6966-44-5) Mech_Target Methylene Spacer (-CH2-) Breaks Conjugation Target->Mech_Target Alternative N-(Phenylsulfonyl)glycine (Conjugated Analog) Mech_Alt Direct S-C Bond Strong Conjugation Alternative->Mech_Alt Spectrum_Target Spectrum Mimics Toluene λ_max ~205 nm (Strong) λ_max ~260 nm (Weak, Fine Structure) Mech_Target->Spectrum_Target Result Spectrum_Alt Spectrum Mimics Sulfonamide λ_max ~265-275 nm (Strong) Loss of Fine Structure Mech_Alt->Spectrum_Alt Result

Figure 1: Mechanistic comparison of chromophores. The methylene spacer in the target compound prevents the red-shift observed in phenylsulfonyl analogs.

Comparative Data Analysis

The table below contrasts the expected spectral properties of [(Benzylsulfonyl)amino]acetic acid with its direct conjugated analogs. Use these values to distinguish the product from impurities or alternative starting materials.

Feature[(Benzylsulfonyl)amino]acetic acid N-(Phenylsulfonyl)glycine N-(p-Tosyl)glycine
CAS Number 6966-44-5 5398-96-91156-37-2
Primary Chromophore Benzyl (Isolated)Phenylsulfonyl (Conjugated)Tolylsulfonyl (Conjugated)

(Primary)
~205-210 nm~215-220 nm~220-225 nm

(Secondary)
258-264 nm (Weak)265-275 nm (Strong)260-270 nm (Strong)
Molar Absorptivity (

)
Low (~200-500

at 260nm)
High (>1000

at 270nm)
High (>1000

)
Fine Structure Present (Benzenoid fingers)Absent (Smoothed band)Absent
Solvent Sensitivity Low (Non-polar chromophore)High (Polar sulfonyl interaction)High

Key Insight: If your spectrum shows a broad, intense peak around 270 nm, your sample may be contaminated with benzenesulfonyl derivatives or oxidized byproducts. The target compound should exhibit a "clean" benzene-like spectrum with low intensity in the 250-270 nm window.

Validated Experimental Protocol

To obtain reproducible spectra for this compound, follow this self-validating protocol. The low extinction coefficient of the benzyl group requires higher concentrations than typical sulfonamides.

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade) or Acetonitrile. Note: Avoid water if possible to prevent pH-dependent shifts in the carboxylic acid absorption, unless buffered.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).

  • Cuvette: Quartz, 1 cm path length (Required for <300 nm).

Step-by-Step Methodology
  • Blank Preparation : Fill a quartz cuvette with pure Methanol. Run a baseline correction from 200 nm to 400 nm.

  • Stock Solution (1 mM) :

    • Weigh 2.3 mg of [(Benzylsulfonyl)amino]acetic acid (MW = 229.25 g/mol ).

    • Dissolve in 10 mL of Methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Solution A (High Conc - for Secondary Band) :

    • Use the stock solution directly (1 mM).

    • Target Scan: 240 nm – 300 nm.

    • Expectation: You should see the weak "benzenoid fingers" (fine structure) centered around 258-264 nm. Absorbance should be approx 0.2 - 0.5 AU.

  • Working Solution B (Low Conc - for Primary Band) :

    • Dilute 1 mL of Stock into 9 mL of Methanol (0.1 mM).

    • Target Scan: 200 nm – 240 nm.[6]

    • Expectation: A strong absorption peak rising sharply below 220 nm.[7]

Workflow Diagram

ProtocolWorkflow Start Start: Sample Preparation Weigh Weigh ~2.3 mg Target Compound (CAS 6966-44-5) Start->Weigh Dissolve Dissolve in 10 mL MeOH (Stock: 1 mM) Weigh->Dissolve Split Select Range Dissolve->Split PathA Path A: Secondary Band (240-300 nm) Use 1 mM Stock Split->PathA PathB Path B: Primary Band (200-240 nm) Dilute to 0.1 mM Split->PathB MeasureA Measure Absorbance Expect: Fine Structure, Low Abs PathA->MeasureA MeasureB Measure Absorbance Expect: Strong Single Peak PathB->MeasureB Validation Validation Check: Is Fine Structure Visible @ 260nm? YES = Benzyl Scaffold Confirmed NO = Check for Conjugated Impurity MeasureA->Validation

Figure 2: Experimental workflow for validating the benzylsulfonyl chromophore.

Applications & Significance

This compound is a critical intermediate in the synthesis of Matrix Metalloproteinase (MMP) Inhibitors and peptidomimetics.

  • Peptidomimetics: The benzylsulfonyl group is often used to mimic the Phenylalanine side chain (

    
    ) while introducing a hydrolytically stable sulfonamide bond instead of an amide.
    
  • Quality Control: In synthetic pathways, distinguishing the benzylsulfonyl starting material from phenylsulfonyl impurities is crucial, as the latter significantly alters the biological activity and solubility of the final drug candidate.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2783133, [(Benzylsulfonyl)amino]acetic acid. Retrieved February 14, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for UV absorption of benzyl vs. phenyl chromophores).
  • NIST Chemistry WebBook. UV-Vis Spectrum of Benzenesulfonyl Chloride (Analogous Conjugated System). Retrieved February 14, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Strategy: [(Benzylsulfonyl)amino]acetic acid

Executive Safety Summary & Risk Stratification CAS: 39093-63-1 | Synonyms: N-Benzylsulfonylglycine Role: Peptidomimetic intermediate, Sulfonamide linker. As a Senior Application Scientist, I must clarify that while stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Stratification

CAS: 39093-63-1 | Synonyms: N-Benzylsulfonylglycine Role: Peptidomimetic intermediate, Sulfonamide linker.

As a Senior Application Scientist, I must clarify that while standard Safety Data Sheets (SDS) often classify this compound generically as an Irritant (H315/H319/H335), this classification is insufficient for rigorous research environments. The presence of the sulfonamide moiety introduces a critical variable: Hypersensitivity. [1]

Researchers must treat [(Benzylsulfonyl)amino]acetic acid not merely as an organic acid, but as a potential sensitizer . Repeated inhalation of micro-dust, even at levels below the irritation threshold, can trigger immune sensitization in susceptible individuals. Therefore, our safety protocol shifts from "preventing burns" to "preventing bioavailability."

Hazard-to-Protocol Logic
Chemical PropertyPhysiological RiskOperational Consequence
Carboxylic Acid Functionality Tissue Irritation / pH CorrosivityRequires pH-resistant gloves and eye protection against acidic hydrolysis on moist membranes.[2]
Sulfonamide Moiety Immune Sensitization / Allergy Critical: Zero-tolerance for dust inhalation.[3] Engineering controls (Fume Hood) take precedence over PPE.
Crystalline Solid State Electrostatic Dust GenerationHigh risk of aerosolization during weighing. Static-dissipative tools are mandatory.

The PPE Matrix: A Tiered Approach

Do not apply a "one-size-fits-all" approach. Select your PPE tier based on the operational scale.

Tier 1: Analytical Scale (< 100 mg)

For LC-MS prep, NMR sampling, and stock solution creation.

  • Hands: Single Nitrile Gloves (Minimum 5 mil thickness).

    • Why: At this scale, the primary risk is incidental contact. 5 mil nitrile offers >480 min breakthrough time for solid contact.

  • Eyes: Chemical Safety Goggles (Indirect Vented).

    • Why: Safety glasses are insufficient because static-charged dust can bypass side shields. Goggles seal the orbital area.

  • Respiratory: Fume Hood Only.

    • Condition: Handling must occur inside a certified fume hood. No personal respirator is required if the sash is at the correct working height.

  • Body: Standard Lab Coat (Cotton/Poly blend).

Tier 2: Preparative Scale (> 100 mg or Active Synthesis)

For reaction setup, workup, or weighing large batches.

  • Hands: Double Gloving Protocol.

    • Inner Layer: 4 mil Nitrile (Bright color, e.g., Orange/Blue).

    • Outer Layer: 5-8 mil Extended Cuff Nitrile (Black/Purple).

    • Logic: The "Color Indicator" system allows immediate detection of outer glove breach. The outer glove is removed inside the hood before touching non-contaminated surfaces (door handles, notebooks).

  • Eyes: Chemical Goggles + Face Shield.

    • Why: If heating or vigorous stirring is involved, a face shield protects the neck and skin from acidic splashes.

  • Respiratory: N95 or P100 Particulate Respirator.

    • Why: Required in addition to the fume hood during solid transfer steps to act as a "fail-safe" against turbulent airflow pulling dust out of the hood.

  • Body: Tyvek® Sleeve Covers or Disposable Apron.

    • Why: Lab coat cuffs are the most common accumulation point for sulfonamide dust. Disposable sleeves bridge the gap between glove and coat.

Operational Workflows & Visualization

Workflow 1: The "Zero-Dust" Weighing Protocol

The most dangerous moment is transferring the dry solid from the stock bottle to the balance.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weigh boat.

    • Reason: Sulfonamides are often electrostatic. Charged particles will "jump" off the spatula, contaminating the balance area.

  • The "Wet" Transfer (Preferred): If possible, tare a vial containing the reaction solvent, and transfer the solid directly into the liquid.

    • Reason: Immediate solvation eliminates the dust hazard.[4]

  • Decontamination: Wipe the exterior of the stock bottle with a surfactant-based wipe (e.g., 1% SDS solution) before returning it to storage.

Workflow 2: Reaction & Disposal Loop

SafetyLoop Storage Storage (Desiccator/Cool) PPE_Check PPE Verification (Double Glove/Goggles) Storage->PPE_Check Weighing Weighing (Static Control) PPE_Check->Weighing In Fume Hood Solubilization Solubilization (Immediate Dissolution) Weighing->Solubilization Minimize Dust Reaction Reaction/Usage Solubilization->Reaction Waste Disposal (Solid vs Liquid) Reaction->Waste Waste->PPE_Check Doffing Protocol

Figure 1: The Safe Handling Loop. Note the critical control point at "Solubilization" to terminate dust risks early.

Emergency & Disposal Protocols

Spill Management (Solid)

Do NOT sweep. Sweeping aerosolizes the sensitizer.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Dampen: Gently cover the spill with paper towels soaked in isopropyl alcohol (IPA) or water. This traps the dust.

  • Scoop: Push the damp towels and chemical into a heap and dispose of them as hazardous solid waste.

  • Wash: Clean the surface with a mild alkaline detergent (pH 8-9) to neutralize the carboxylic acid residues, followed by water.

Waste Disposal Classification
  • Solid Waste: Label as "Hazardous Solid - Irritant/Potential Sensitizer." Do not mix with oxidizers.[5]

  • Liquid Waste: Segregate into "Organic Acid Waste."

    • Note: If mixed with halogenated solvents (DCM/Chloroform), ensure the waste stream is compatible. [(Benzylsulfonyl)amino]acetic acid is stable, but sulfonamides can react with strong oxidizers in waste drums.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 269986, N-Benzylsulfonylglycine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Zavaleta, E., et al. (2024). A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice. Clinical Reviews in Allergy & Immunology. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.